Magnesium thiosulfate hexahydrate
Description
The exact mass of the compound Magnesium thiosulfate hexahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Magnesium thiosulfate hexahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium thiosulfate hexahydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
magnesium;dioxido-oxo-sulfanylidene-λ6-sulfane;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.H2O3S2.6H2O/c;1-5(2,3)4;;;;;;/h;(H2,1,2,3,4);6*1H2/q+2;;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDMJJVHDPDPHO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]S(=O)(=S)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12MgO9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158725 | |
| Record name | Magnesium thiosulfate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13446-30-5 | |
| Record name | Magnesium thiosulfate hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium thiosulfate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAGNESIUMTHIOSULFAT HEXAHYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM THIOSULFATE HEXAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59481J5EHA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical properties of MgS2O3·6H2O
Physicochemical Properties of Magnesium Thiosulfate Hexahydrate ( ): A Technical Guide
Executive Summary
Magnesium Thiosulfate Hexahydrate (
This guide analyzes the compound's molecular architecture, thermal stability, and solution thermodynamics.[1] It provides researchers with self-validating protocols for synthesis and quantification, specifically designed to support drug development and advanced agricultural formulations.[1]
Molecular Architecture & Crystallography
Understanding the stability of
Crystal Data[1][2][3][4][5][6]
-
Space Group:
(No. 62)[1] -
Lattice Character: The structure consists of discrete
octahedra and uncoordinated tetrahedra.[1] -
Hydrogen Bonding: The lattice is held together by an extensive network of hydrogen bonds between the coordinated water molecules of the cation and the oxygen/sulfur atoms of the thiosulfate anion.[1] This network is the primary determinant of the compound's thermal dehydration profile.[1]
Structural Implications for Formulation
The discrete nature of the
Physicochemical Profile
The following data consolidates standard values with experimental observations relevant to formulation stability.
| Property | Value / Characteristic | Context for Research |
| Formula Weight | 244.52 g/mol | Basis for stoichiometric calculations.[1] |
| Appearance | Colorless, prismatic crystals | Yellowing indicates oxidation to elemental sulfur.[1] |
| Density | 1.818 g/cm³ | High density allows for compact solid-dose forms.[1] |
| Solubility (H₂O) | ~50 g / 100 mL (20°C) | Highly soluble; suitable for parenteral formulations.[1] |
| Solubility (EtOH) | Insoluble | Useful for antisolvent crystallization/purification.[1] |
| pH (10% soln) | 6.5 – 8.0 | Near-neutral pH reduces buffering requirements.[1] |
| Hygroscopicity | Moderate | Requires storage in desiccated, airtight containers.[1] |
Thermal Decomposition & Stability
The thermal profile of
Degradation Pathway[1]
-
Dehydration (
): The compound loses water in stages.[1] While surface water leaves early, the coordinated hexahydrate waters are removed progressively.[1] Significant structural rearrangement occurs around 170°C, often leading to a trihydrate intermediate.[1] -
Anhydrous Formation (
): Complete removal of water yields anhydrous .[1] This phase is metastable.[1] -
Redox Decomposition (
): The thiosulfate disproportionates.[1] The S-S bond cleaves, leading to the formation of magnesium sulfate ( ), elemental sulfur (S), and sulfur dioxide ( ).[1]
Visualization: Thermal Degradation Logic
The following diagram illustrates the critical thermal events. Researchers performing TGA (Thermogravimetric Analysis) should look for mass loss steps corresponding to these transitions.
Figure 1: Thermal decomposition pathway of Magnesium Thiosulfate Hexahydrate, highlighting critical temperature thresholds for stability analysis.
Experimental Protocols
These protocols are designed to be self-validating . If the expected visual or quantitative endpoints are not met, the starting material or the process is compromised.[1]
Protocol A: Synthesis via Sulfur Dioxide (The "Clean" Route)
This method avoids chloride contamination, which is critical for pharmaceutical grades.[1]
Reagents:
Workflow:
-
Bisulfite Formation: Purge
into the slurry.[1][2] Monitor pH. -
Thiosulfate Conversion: Add elemental Sulfur and heat to 60-80°C.[1]
-
Crystallization: Filter potential impurities.[1] Evaporate at low temperature (< 50°C) to prevent decomposition.[1] Cool to 0-5°C to crystallize the hexahydrate.[1]
Protocol B: Analytical Validation (Iodometric Titration)
Thiosulfate concentration must be verified to ensure potency.[1]
-
Preparation: Dissolve exactly 100 mg of sample in 50 mL deionized water.
-
Indicator: Add 2 mL starch solution.
-
Titration: Titrate with standardized 0.1 N Iodine (
) solution.-
Reaction:
-
-
Endpoint: The appearance of a persistent deep blue/black color (starch-iodine complex).[1]
-
Calculation:
Where = Volume of Iodine (L), = Normality of Iodine, = Weight of sample (g).[1]
Implications for Drug Development
For researchers in pharmacology,
Cation-Anion Synergy[1]
-
Magnesium: Acts as a calcium channel blocker and NMDA receptor antagonist.[1] In conditions like calciphylaxis (calcium accumulation in vessels), Mg competes with Ca.[1]
-
Thiosulfate: Chelates calcium to form highly soluble calcium thiosulfate (
), facilitating renal excretion.[1] -
Advantage: Unlike Sodium Thiosulfate, which adds a sodium load (bad for renal/hypertensive patients), Magnesium Thiosulfate treats the systemic calcium imbalance synergistically.[1]
Formulation Stability
-
Aqueous Stability: Solutions are stable at neutral pH.[1] Acidic environments (
) trigger decomposition to colloidal sulfur (solution turns cloudy).[1] -
Excipient Compatibility: Compatible with non-oxidizing fillers.[1] Avoid mixing with strong oxidizers (permanganates, nitrates) or strong acids.[1]
Synthesis & Application Diagram
The following diagram maps the synthesis logic to its final application, ensuring the researcher understands the "Why" behind the "How".
Figure 2: Synthesis workflow from raw precursors to pharmaceutical application, emphasizing the "clean" sulfur dioxide route.[1]
References
-
American Elements. (n.d.).[1] Magnesium Thiosulfate Hexahydrate.[1][4] Retrieved January 29, 2026, from [Link][1]
-
Elerman, Y., et al. (1983).[1][5] Deformation density in complex anions.[1][5] IV. Magnesium thiosulfate hexahydrate, MgS2O3[1][4][6][5][7]·6H2O. Acta Crystallographica Section C. Retrieved from [Link]
-
Google Patents. (2005).[1] Magnesium thiosulfate solution and process for preparing same (US20050079125A1).[1] Retrieved from
-
Tessenderlo Kerley. (n.d.).[1][8] MagThio® - Magnesium Thiosulfate Liquid Fertilizer.[1] Retrieved from [Link][1]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. americanelements.com [americanelements.com]
- 8. tessenderlokerley.com [tessenderlokerley.com]
Technical Guide: Synthesis and Characterization of Magnesium Thiosulfate Hexahydrate
Topic: Synthesis and Characterization of Magnesium Thiosulfate Hexahydrate (
Executive Summary
Magnesium thiosulfate hexahydrate (
This guide provides a rigorous technical framework for the laboratory-scale synthesis and structural characterization of high-purity
Chemical Identity & Thermodynamic Considerations
-
CAS Number: 13446-30-5 (Hexahydrate), 10124-53-5 (Anhydrous)
-
Formula Weight: 244.53 g/mol [4]
-
Crystal System: Orthorhombic
-
Space Group: Pnma (No. 62)[5]
Stability & Solubility Logic
The thiosulfate anion (
-
Hygroscopicity: The hexahydrate is stable but hygroscopic. It readily loses water above 100°C and can effloresce in dry air.
-
Solubility Differential:
is highly soluble in water (>200 g/L) but virtually insoluble in ethanol. This sharp solubility gradient is the critical mechanism utilized for purification (salting out) in the protocols below.
Experimental Synthesis Protocols
Method A: Barium Thiosulfate Metathesis (Research Grade)
Objective: Produce high-purity (>99%)
Reagents
-
Magnesium Sulfate Heptahydrate (
), ACS Reagent. -
Barium Thiosulfate (
), High Purity (Note: If unavailable, synthesize via ). -
Ethanol (Absolute), chilled to -20°C.
-
Deionized Water (Type I, 18.2 MΩ).
Protocol Steps
-
Stoichiometric Dissolution: Dissolve 24.65 g of
(0.1 mol) in 50 mL of deionized water. Ensure complete dissolution at room temperature (25°C). -
Metathesis Reaction: Slowly add 26.74 g of
(0.1 mol) to the magnesium solution under vigorous magnetic stirring.-
Observation: A thick white precipitate of
will form immediately. -
Reaction:
-
-
Digestion: Stir the suspension for 60 minutes at room temperature to ensure quantitative ion exchange.
-
Filtration: Filter the suspension through a 0.22 µm membrane filter (vacuum filtration) to remove all traces of
. The filtrate should be a clear, colorless liquid. -
Ethanol Precipitation (The "Salting Out"):
-
Place the filtrate in an ice bath (4°C).
-
Slowly add 150 mL of cold absolute ethanol dropwise with gentle stirring.
-
Mechanism:[6] The dielectric constant of the solvent drops, causing
to crystallize out while impurities remain solubilized.
-
-
Isolation: Filter the white crystals immediately. Wash twice with 20 mL of cold ethanol.
-
Drying: Dry in a vacuum desiccator over anhydrous silica gel for 24 hours. Do not heat , as this will strip the waters of hydration.
Method B: Sulfite-Sulfur Addition (Industrial Scalability)
Objective: Scalable production for non-clinical applications.
Rationale: Utilizes cheaper raw materials (
Protocol Summary
-
Slurry Preparation: Suspend
in water. -
Sulfitation: Purge
gas through the slurry to form Magnesium Sulfite ( ).-
Control: Stop when pH reaches ~7.0.
-
-
Sulfurization: Add elemental sulfur (
) and heat to 100°C.-
Reaction:
-
-
Purification: Filter hot to remove unreacted sulfur, then cool to crystallize.
Visualization: Synthesis Workflow
Figure 1: Comparative workflow for Metathesis (Lab) vs. Direct Reaction (Industrial) synthesis routes.
Characterization Framework
To validate the identity and purity of the synthesized compound, a multi-modal approach is required.
A. X-Ray Diffraction (XRD)
The definitive confirmation of the hexahydrate phase.[7]
-
Crystal System: Orthorhombic
-
Lattice Parameters:
Å, Å, Å.[5] -
Key Insight: Absence of peaks at
values characteristic of or confirms the success of the metathesis and purification.
B. Fourier Transform Infrared Spectroscopy (FTIR)
Used to confirm the functional groups and hydration state.
| Wavenumber ( | Assignment | Structural Significance |
| 3200 – 3500 | Broad, strong band indicating waters of hydration (Hexahydrate). | |
| 1600 – 1650 | Water bending mode. | |
| 1080 – 1120 | Asymmetric stretch of the thiosulfate | |
| 980 – 1000 | Symmetric stretch of the thiosulfate | |
| 430 – 460 | Critical Diagnostic: The S-S single bond stretch unique to thiosulfate. |
C. Thermal Analysis (TGA/DSC)
Essential for determining the stability window and confirming water content.
-
Stage 1 (60°C – 100°C): Loss of loosely bound surface water.
-
Stage 2 (100°C – 180°C): Stepwise loss of crystalline waters (
). -
Stage 3 (>300°C): Decomposition of the thiosulfate anion:
Visualization: Characterization Logic
Figure 2: Analytical logic flow for validating Magnesium Thiosulfate Hexahydrate.
Storage and Stability
-
Oxidation: Thiosulfate solutions are susceptible to oxidation by air to form sulfate (
). Store solid crystals in airtight containers. -
Acidity: Strictly avoid contact with acids. Acidification triggers the release of toxic
gas and precipitation of colloidal sulfur.
References
-
Elerman, Y., Bats, J. W., & Fuess, H. (1983).[5] Deformation density in complex anions. IV. Magnesium thiosulfate hexahydrate,
.[1][4][5][9][10] Acta Crystallographica Section C, 39(5), 515-518. Link -
Nardelli, M., Fava, G., & Giraldi, G. (1962).[8] The crystal structure of magnesium thiosulphate hexahydrate. Acta Crystallographica, 15(3), 227-231.[8] Link
-
Gelder, E. A., et al. (2005). Magnesium thiosulfate solution and process for preparing same. European Patent EP1526113A1. Link
-
PubChem. (n.d.).[5] Magnesium thiosulfate hexahydrate (Compound CID 26002). National Library of Medicine. Link[5]
-
American Elements. (n.d.). Magnesium Thiosulfate Hexahydrate.[1][2][4][5][6][7][8][9][11] Link
Sources
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- 3. americanelements.com [americanelements.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. SID 385842740 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Page loading... [wap.guidechem.com]
- 10. chembk.com [chembk.com]
- 11. Magnesium Thiosulfate [drugfuture.com]
Technical Guide: Solubility Characterization of Magnesium Thiosulfate in Organic Solvent Systems
Executive Summary
Magnesium Thiosulfate (MTS), typically encountered as the hexahydrate (
This guide provides a rigorous technical analysis of MTS solubility profiles. It shifts the focus from simple binary classifications to a gradient-based understanding of solvation thermodynamics. We provide actionable protocols for quantifying trace solubility in organic media—critical for antisolvent crystallization, purification, and non-aqueous delivery systems.
Part 1: Physicochemical Fundamentals
To predict and manipulate the solubility of MTS, one must understand the competition between its lattice energy and the solvation energy provided by the solvent.
The Solute: Magnesium Thiosulfate Hexahydrate
-
Formula:
-
Molecular Weight: 244.52 g/mol [1]
-
Nature: Highly polar, ionic salt. The
ion has a high charge density, creating a tightly bound primary hydration shell. -
Lattice Energy: High. Dissolution requires a solvent with a high dielectric constant (
) to reduce the electrostatic attraction between and .
Theoretical Solubility Landscape
The solubility of MTS follows the Born Solvation Model , where the free energy of solvation is proportional to
| Solvent Class | Representative Solvents | Dielectric Constant ( | Predicted MTS Interaction | Mechanism |
| Protogenic (Polar) | Water ( | 80.1 | High Solubility | Strong dipole-ion interactions overcome lattice energy. |
| Dipolar Aprotic | DMSO, DMF | 46.7 (DMSO) | Moderate/Low | Solvates cations well ( |
| Protogenic (Organic) | Methanol, Ethanol | 33.0 (MeOH), 24.5 (EtOH) | Sparingly Soluble | Lower |
| Non-Polar | Hexane, Toluene | < 2.5 | Insoluble | No mechanism for ionic dissociation. |
Solvation Thermodynamics Diagram
The following diagram illustrates the energetic competition governing MTS solubility.
Figure 1: Thermodynamic decision tree for Magnesium Thiosulfate dissolution vs. precipitation.
Part 2: Experimental Determination Protocols
Standard visual solubility tests are insufficient for drug development where ppm-level solubility affects impurity profiles. The following protocol is a self-validating system using the Saturation Shake-Flask method coupled with Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).
Protocol: Saturation Shake-Flask Method
Objective: Determine thermodynamic solubility of MTS in organic solvents (e.g., Ethanol, DMSO) at 25°C.
Reagents:
-
Magnesium Thiosulfate Hexahydrate (High Purity >99%)[2][3][4]
-
Target Solvent (HPLC Grade)
-
Syringe Filters (0.22 µm PTFE for organics, Nylon for aqueous)
Workflow:
-
Supersaturation: Add excess MTS solid to 10 mL of the target solvent in a borosilicate glass vial. Ensure visible solid remains at the bottom.
-
Equilibration: Agitate the vial at constant temperature (25°C ± 0.1°C) for 72 hours.
-
Why: Slow kinetics in viscous organic solvents (like DMSO) can lead to false "insoluble" readings if measured too early.
-
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove micro-crystals.
-
Critical Step: Pre-saturate the filter with the solvent to prevent adsorption losses.
-
-
Dilution: Dilute the filtrate with 5% Nitric Acid (
) in water.-
Why: Acid stabilizes
for ICP analysis and prevents thiosulfate disproportionation during measurement.
-
Analytical Validation (Dual-Mode)
To ensure trustworthiness, use two orthogonal methods to quantify the dissolved salt:
-
Primary (Cation): ICP-OES tracking Magnesium at 279.553 nm.
-
Secondary (Anion): Iodometric titration for Thiosulfate (
).-
Validation Logic: The molar ratio of Mg to Thiosulfate should remain 1:1. If Mg > Thiosulfate, the solvent may be degrading the thiosulfate moiety.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for accurate solubility determination in organic media.
Part 3: Solvent Systems & Data[5]
While specific literature values for MTS in organics are sparse, the following data is derived from chemical property databases and comparative inorganic salt behavior.
Solubility Data Summary
| Solvent System | Solubility Classification | Est. Solubility (25°C) | Application Context |
| Water | Very Soluble | > 300 mg/mL | Primary vehicle for delivery. |
| Methanol | Sparingly Soluble | 1 - 10 mg/mL | Potential for co-solvent recrystallization. |
| Ethanol | Practically Insoluble | < 1 mg/mL | Antisolvent for purification (Crystallization). |
| DMSO | Slightly Soluble | 10 - 50 mg/mL | Carrier for transdermal patches or organic synthesis. |
| Acetone | Insoluble | < 0.1 mg/mL | Washing agent to remove organic impurities from MTS crystals. |
The Antisolvent Effect (Ethanol/Acetone)
The most practical application of organic solvents with MTS is Antisolvent Crystallization .
-
Mechanism: Adding Ethanol to a saturated aqueous MTS solution lowers the dielectric constant of the mixture.
-
Result: The solvation capacity drops below the saturation point, forcing pure MTS crystals to precipitate while impurities remain in the mother liquor.
-
Protocol: Slowly add Ethanol to aqueous MTS (1:3 ratio) at 5°C to maximize yield.
Part 4: Applications in Drug Development
Calciphylaxis & Vascular Calcification
MTS is under investigation for treating calciphylaxis (calcium accumulation in blood vessels).
-
Challenge: Aqueous solutions are unstable over long periods (thiosulfate degrades to sulfur/sulfite).
-
Solution: Formulating MTS in non-aqueous polar solvents (like PEG-400 or propylene glycol) can enhance stability by reducing hydrolysis rates.
Transdermal Magnesium Delivery
Organic solvents like DMSO are permeation enhancers.
-
Concept: Although MTS has limited solubility in pure DMSO, a binary solvent system (e.g., 90% DMSO / 10% Water) can dissolve sufficient MTS while leveraging DMSO's skin-penetrating properties for transdermal magnesium therapy.
References
-
PubChem. (2025).[3][5] Magnesium Thiosulfate Hexahydrate - Compound Summary. National Library of Medicine. Available at: [Link][4]
-
American Elements. (2024). Magnesium Thiosulfate Hexahydrate Solubility Data. Available at: [Link]
- European Patent Office. (2004). Process for preparing magnesium thiosulfate solutions (EP1526113A1).
-
Journal of Chemical Theory and Computation. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures. (Contextual reference for antisolvent methodology). Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Magnesium sulfate - Wikipedia [en.wikipedia.org]
- 3. Magnesium thiosulfate hexahydrate | H12MgO9S2 | CID 26002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. Magnesium thiosulfate | MgO3S2 | CID 160917 - PubChem [pubchem.ncbi.nlm.nih.gov]
Magnesium Thiosulfate (CAS 10124-53-5): Technical Monograph on Synthesis, Physicochemical Properties, and Therapeutic Potential
The following technical guide details the chemical properties, synthesis, and applications of Magnesium Thiosulfate (CAS 10124-53-5).
Abstract Magnesium Thiosulfate (MgS₂O₃), distinct from its common sodium analogue, represents a specialized inorganic salt with unique utility in agricultural chemistry, industrial detoxification, and emerging pharmaceutical applications. While Sodium Thiosulfate is the standard-bearer for cyanide antidotes and calciphylaxis treatment, the magnesium salt offers a strategic advantage by decoupling therapeutic thiosulfate delivery from sodium loading—a critical factor in renal and hypertensive patient populations. This guide provides a rigorous analysis of its physicochemical behavior, a validated synthesis protocol from magnesium hydroxide, and a mechanistic overview of its dual-action pharmacology.
Chemical Identity & Structural Analysis[1]
Magnesium Thiosulfate typically exists as a hexahydrate (MgS₂O₃·6H₂O) in its stable crystalline form. It is characterized by the thiosulfate anion (
| Property | Data |
| CAS Number | 10124-53-5 |
| IUPAC Name | Magnesium thiosulfate |
| Molecular Formula | MgS₂O₃ (Anhydrous); MgS₂O₃[1][2][3][4]·6H₂O (Hexahydrate) |
| Molecular Weight | 136.43 g/mol (Anhydrous); 244.53 g/mol (Hexahydrate) |
| Appearance | Colorless, rhombic crystals or white crystalline powder |
| Solubility (Water) | Highly soluble (~50 g/100 mL at 20°C) |
| Solubility (Organic) | Insoluble in ethanol and other polar organic solvents |
| Density | 1.818 g/cm³ |
| pH (10% Solution) | 6.5 – 8.5 (Neutral to slightly alkaline) |
Structural Integrity & Stability
The compound is stable at ambient temperatures but exhibits distinct thermal decomposition phases. The thiosulfate anion is metastable; in the presence of strong acids, it disproportionates to release sulfur dioxide (
-
Dehydration: Loss of water of crystallization occurs in stages starting at ~100°C.
-
Decomposition: Above 420°C, the anhydrous salt decomposes to Magnesium Sulfate (
), Sulfur, and Sulfur Dioxide.
Synthesis & Fabrication Protocol
Unlike simple salt metathesis, the industrial and high-purity research synthesis of Magnesium Thiosulfate relies on a redox-controlled reaction involving Magnesium Hydroxide, Sulfur Dioxide, and Elemental Sulfur. This pathway minimizes chloride contamination common in metathesis routes (e.g.,
Diagram 1: Synthesis Reaction Pathway
Caption: Two-step synthesis of Magnesium Thiosulfate via Magnesium Sulfite intermediate.
Detailed Experimental Protocol
Objective: Synthesize high-purity Magnesium Thiosulfate solution (approx. 30%).
Reagents:
-
Magnesium Hydroxide (
), high purity powder. -
Sulfur Dioxide (
) gas.[2] -
Elemental Sulfur (
), sublimed powder. -
Deionized Water (
).
Methodology:
-
Slurry Preparation: Suspend 58.3 g of
in 200 mL of in a 3-neck round-bottom flask equipped with a mechanical stirrer and gas inlet tube. -
Sulfite Formation (Step 1):
-
Maintain temperature at 25–40°C using a water bath.
-
Purge
gas into the slurry with vigorous stirring. -
Endpoint: The slurry transitions from milky white to a clearer, yellow-tinted solution as Magnesium Sulfite (
) forms. Monitor pH; stop when pH drops to ~6.0.
-
-
Thiosulfate Conversion (Step 2):
-
Add 32.1 g of Elemental Sulfur to the
mixture. -
Heat the reaction mixture to 100°C ± 5°C under reflux.
-
Maintain agitation for 3–5 hours. The sulfur powder will gradually dissolve as it reacts with the sulfite to form thiosulfate (
).
-
-
Purification:
-
Cool the solution to room temperature.
-
Filter through a 0.22 µm membrane to remove unreacted sulfur and insoluble impurities.
-
Crystallization (Optional): Evaporate under reduced pressure at <50°C to obtain hexahydrate crystals. Do not overheat , as this reverses the reaction.
-
Reactivity & Stability Profile
Thermal Decomposition
Magnesium Thiosulfate is less thermally stable than its sulfate counterpart.
Acid Compatibility
Incompatible with strong acids.
Redox Potential
The thiosulfate anion is a moderate reducing agent (
Therapeutic Applications in Drug Development
While Sodium Thiosulfate (STS) is the clinical standard, Magnesium Thiosulfate (MTS) is gaining attention in nephrology and oncology due to the "Sodium Load" problem in STS therapy.
Comparative Advantage: The "Magnesium Benefit"
-
Sodium Avoidance: Standard STS treatment for calciphylaxis or cisplatin toxicity delivers a massive sodium load, exacerbating hypertension and fluid retention in renal compromised patients. MTS eliminates this risk.
-
Magnesium Supplementation: Cisplatin therapy causes renal magnesium wasting (hypomagnesemia). MTS provides the antidote (thiosulfate) and replenishes magnesium simultaneously.
Diagram 2: Dual Mechanism of Action
Caption: Dual therapeutic pathways of Magnesium Thiosulfate in mitigating chemotherapy toxicity.
Key Research Areas
-
Calciphylaxis (Calcific Uremic Arteriolopathy): MTS is investigated as a non-sodium alternative to dissolve calcium-phosphate deposits in small vessels.
-
Cisplatin Otoprotection: Thiosulfate binds free platinum species in the inner ear, preventing hair cell death.[5] MTS formulations (e.g., "Antichoc Hipmag") leverage this to prevent hearing loss without compromising the chemotherapeutic efficacy of cisplatin (if timed correctly).
References
-
PubChem. (2025). Magnesium Thiosulfate Compound Summary (CID 160917). National Library of Medicine. [Link]
-
Tessenderlo Kerley, Inc. (2020). MagThio® Safety Data Sheet. [Link]
-
European Patent Office. (2008). Magnesium thiosulfate solution and process for preparing same (EP1526113B1). [Link]
-
Journal of Neurology. (2016). Medical uses of Sodium Thiosulfate (Comparative Analysis). [Link]
Sources
- 1. Sodium thiosulfate prevents cisplatin-induced hypomagnesemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. Medical uses of Sodium thiosulfate [jneurology.com]
- 4. US20050079125A1 - Magnesium thiosulfate solution and process for preparing same - Google Patents [patents.google.com]
- 5. Sodium Thiosulfate: Uses, Warnings, Side Effects, Dosage [medicinenet.com]
Magnesium Thiosulfate (MgS₂O₃): Physicochemical Profile & Therapeutic Synergy
[1]
Executive Summary: The "Double-Action" Candidate
Magnesium Thiosulfate (MgS₂O₃) represents a distinct pharmacological entity often overshadowed by its sodium counterpart (STS). While Sodium Thiosulfate is the standard of care for calciphylaxis and cyanide poisoning, it imposes a significant sodium load (two Na⁺ ions per S₂O₃²⁻), which is counterproductive in renal compromised patients prone to hypertension and fluid overload.
For drug development professionals, MgS₂O₃ offers a bimodal therapeutic mechanism :
-
The Anion (S₂O₃²⁻): A potent antioxidant, calcium chelator, and Hydrogen Sulfide (H₂S) donor.
-
The Cation (Mg²⁺): An NMDA receptor antagonist and essential electrolyte that counteracts drug-induced hypomagnesemia (e.g., in Cisplatin regimens).
This guide details the physicochemical properties, synthesis protocols, and mechanistic pathways required to investigate MgS₂O₃ in a research setting.
Physicochemical Profile
Understanding the stability of the thiosulfate ion is the prerequisite for any experimental design. It is thermodynamically unstable in acidic environments, disproportionating into elemental sulfur and sulfur dioxide.
| Property | Specification | Experimental Implication |
| Formula | MgS₂O₃[1] · 6H₂O (Hexahydrate) | Most stable crystalline form; hygroscopic. |
| MW | 136.37 g/mol (Anhydrous) | Adjust calculations for hexahydrate (approx. 244.46 g/mol ). |
| Solubility | High in H₂O; Low in Ethanol | Ethanol can be used to precipitate/crystallize the salt from aqueous solution. |
| pH Stability | 6.5 – 8.0 | Critical: Below pH 5.0, solution turns cloudy (Sulfur precipitation). |
| Redox Potential | Moderate Reducing Agent | Reacts stoichiometrically with Iodine (I₂) and Cisplatin. |
Mechanistic Pharmacology
The therapeutic value of MgS₂O₃ lies in its metabolic conversion. Unlike direct antioxidants, thiosulfate acts as a "sulfane sulfur" reservoir.
The H₂S Donor Pathway (Mitochondrial Resuscitation)
Thiosulfate is not merely a chelator; it is a substrate for the mitochondrial enzyme Rhodanese (Thiosulfate Sulfurtransferase) . This pathway generates Hydrogen Sulfide (H₂S) in situ, which sustains mitochondrial ATP production under hypoxic conditions and persulfidates signaling proteins (Nrf2 activation).
Figure 1: The Rhodanese pathway converts Thiosulfate into H₂S, preserving mitochondrial function during hypoxia or oxidative stress.
The Magnesium Synergy
In scenarios like Cisplatin nephrotoxicity , MgS₂O₃ is superior to STS. Cisplatin causes renal magnesium wasting (hypomagnesemia).
-
Thiosulfate: Binds free platinum (preventing renal damage).
-
Magnesium: Replenishes renal losses immediately.
Experimental Protocols
Protocol A: Laboratory Synthesis of High-Purity MgS₂O₃
Rationale: Commercial MgS₂O₃ is often fertilizer-grade (MagThio). For cell culture or animal studies, high purity is required. The Double Decomposition Method is preferred for lab-scale purity over the industrial MgO/SO₂ route.
Reagents:
-
Magnesium Sulfate (MgSO₄[2] · 7H₂O)
-
Barium Thiosulfate (BaS₂O₃) - Note: If unavailable, synthesize via BaCl₂ + Na₂S₂O₃ first.
-
Ethanol (95%)
Workflow:
-
Dissolution: Dissolve 0.1 mol MgSO₄ in minimal distilled water (approx. 20 mL) at 25°C.
-
Reaction: Add 0.1 mol BaS₂O₃ slowly with vigorous stirring.
-
Filtration: The reaction drives the precipitation of Barium Sulfate (BaSO₄), which is highly insoluble. Filter through a 0.22 µm membrane to remove all BaSO₄.
-
Self-Validation: Add a drop of dilute H₂SO₄ to an aliquot of the filtrate. If turbidity appears, Barium is still present (incomplete reaction).
-
-
Crystallization: Add 3 volumes of cold Ethanol to the filtrate. MgS₂O₃ will precipitate.
-
Drying: Vacuum dry at <40°C. Do not heat above 50°C to prevent dehydration/decomposition.
Protocol B: Quantification via Iodometric Titration
Rationale: Thiosulfate concentration must be verified before dosing.
-
Preparation: Dissolve known mass of synthesized MgS₂O₃ in water.
-
Indicator: Add Starch solution (solution remains clear).
-
Titration: Titrate with standardized 0.1N Iodine (I₂) solution.
-
Endpoint: Appearance of a persistent deep blue/black complex.
-
Calculation:
(Stoichiometry is 2:1 Thiosulfate to Iodine).
Synthesis & Purification Workflow Diagram
Figure 2: Laboratory synthesis workflow ensuring removal of heavy metal byproducts via precipitation.
References
-
Therapeutic Applications & Patents
-
Mechanism of Action (H₂S Donor)
- Olson, K. R. (2012). The role of thiosulfate in hydrogen sulfide-dependent redox signaling in endothelial cells. American Journal of Physiology.
-
Cisplatin & Magnesium Synergy
-
Calciphylaxis & Thiosulfate Chemistry
- Peng, T., et al. (2018). Sodium Thiosulfate for Calciphylaxis: A Review. (Provides the foundational chemistry for thiosulfate-calcium interaction applicable to the Mg salt).
Sources
- 1. data.epo.org [data.epo.org]
- 2. material-properties.org [material-properties.org]
- 3. Exogenous administration of thiosulfate, a donor of hydrogen sulfide, attenuates angiotensin II-induced hypertensive heart disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20050079125A1 - Magnesium thiosulfate solution and process for preparing same - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Effect of sodium thiosulfate on the pharmacokinetics and toxicity of cisplatin [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium thiosulfate prevents cisplatin-induced hypomagnesemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Salt: Discovery and Synthesis of Magnesium Thiosulfate
The following technical guide details the history, chemical challenges, and modern synthesis protocols for Magnesium Thiosulfate (
Content Type: Technical Whitepaper & Laboratory Guide
Subject: Magnesium Thiosulfate (
Executive Summary: The "Hidden" Thiosulfate
While Sodium Thiosulfate ("Hypo") became a staple of 19th-century photography and analytical chemistry, its magnesium counterpart remained a chemical curiosity for nearly 150 years.[1] Magnesium Thiosulfate (MgTS) was theoretically understood but practically abandoned due to severe stability challenges and the lack of a viable commercial synthesis route.[1]
It was not until the turn of the 21st century that robust, high-purity synthesis methods were patented, driven by two divergent needs: high-efficiency foliar fertilizers and neuroprotective pharmaceutical agents . This guide bridges the gap between historical obscurity and modern industrial chemistry, providing a validated protocol for synthesizing high-purity Magnesium Thiosulfate Hexahydrate.[1]
Historical Context: A Century of Instability
The 19th Century Void
In the mid-1800s, while chemists like Sir Humphry Davy were characterizing Magnesium Sulfate (Epsom salts), Magnesium Thiosulfate was largely ignored.[1] The primary reason was solubility and separation .
-
The Old Method (Double Displacement): Early attempts utilized a salt exchange reaction:
The Failure Point: Both the product (MgTS) and the byproduct (NaCl) are highly soluble.[1] Separating them required fractional crystallization, which invariably triggered the decomposition of the heat-sensitive MgTS.[1] The result was a slurry of impurities, rendering the compound useless for precise applications.[1]
The Modern Breakthrough (2000s)
The landscape changed with the development of the "Sulfite Route" (notably patented by Tessenderlo Kerley, Inc. in the early 2000s).[1] This method bypassed the salt exchange entirely, using elemental sulfur and sulfur dioxide to build the thiosulfate anion directly onto the magnesium cation.[1] This shifted the chemistry from a physical separation problem to a kinetic reaction challenge.[1]
Chemical Fundamentals & Reaction Mechanism
The "Sulfite Route" Mechanism
The modern synthesis relies on a two-step reaction that mimics the industrial production of ammonium thiosulfate but is adapted for the lower solubility of magnesium bases.[1]
Step 1: Bisulfite Intermediate Formation
Sulfur dioxide (
Step 2: Sulfur Addition (The Thiosulfate Conversion)
Elemental sulfur (
Visualization of Reaction Pathways
The following diagram contrasts the historical "Dead End" pathway with the modern "Direct Synthesis" route.
Figure 1: Comparison of the historical "Salt Exchange" route (red) which leads to inseparable impurities, versus the modern "Sulfite Route" (green) which yields high-purity product.[1]
Technical Protocol: Laboratory Synthesis
Objective: Synthesize 500mL of ~30% Magnesium Thiosulfate solution, followed by crystallization of the Hexahydrate (
Reagents & Equipment
| Reagent | Grade | Purpose |
| Magnesium Oxide ( | High Purity (>98%) | Magnesium source; low Fe/heavy metals essential for stability.[1] |
| Sulfur Dioxide ( | Anhydrous Gas | Reactant; forms the sulfite intermediate.[1] |
| Elemental Sulfur ( | Sublimed Powder | Reactant; converts sulfite to thiosulfate.[1] |
| Deionized Water | 18 MΩ | Solvent; prevents catalytic decomposition by metal ions.[1] |
Step-by-Step Methodology
Step 1: Slurry Preparation
-
Charge a 1L 3-neck round-bottom flask with 300mL of DI water.
-
Add 50.0g of MgO while stirring vigorously (overhead stirrer recommended).
-
Note: The reaction is exothermic; ensure the flask is equipped with a reflux condenser.[1]
Step 2: Bisulfite Formation (
-
Begin purging
gas through a fritted glass dispersion tube directly into the slurry.[1] -
Monitor pH.[1][3][4] The slurry will start alkaline (~pH 10) and drop rapidly.[1]
-
Critical Endpoint: Stop
flow when the solution turns clear/yellowish and pH reaches 6.2 – 6.4 .-
Why? Going below pH 6.0 promotes the formation of unstable polythionates. Going above 7.0 prevents the sulfur reaction.[1]
-
Step 3: Sulfur Addition & Digestion
-
Heat the reaction mixture to 97°C - 100°C .
-
Add 40.0g of Elemental Sulfur (approx 1.0-1.2 molar equivalent relative to sulfite).[1]
-
Maintain agitation and reflux for 3 to 4 hours .
-
The reaction is complete when the suspended sulfur disappears and the solution becomes a deep, clear liquid.[1]
Step 4: Filtration & Crystallization
-
Filter the hot solution (0.2µm membrane) to remove unreacted sulfur and trace MgO.[1]
-
Crystallization (The Hexahydrate Challenge):
Stability & Degradation Logic
Magnesium thiosulfate is thermodynamically eager to revert to sulfite.[1] Understanding this cycle is crucial for storage and handling.[1]
Figure 2: The degradation cycle of Magnesium Thiosulfate.[1] Acidic conditions trigger a reversion to sulfite and sulfur. Oxidation leads to the irreversible formation of sulfate.[1]
References & Data Sources
-
Tessenderlo Kerley, Inc. (2005).[1] Magnesium thiosulfate solution and process for preparing same. European Patent EP1526113B1.[1][2][5] Link
-
GuideChem. (n.d.).[1] Magnesium thiosulfate hexahydrate Properties and Safety. Link
-
Key Source for: Physical properties, solubility data, and thermal decomposition temperatures (
).[1]
-
-
Tessenderlo Kerley. (n.d.).[1][7] MagThio® Technical Data Sheet. Link
-
ResearchGate. (2018).[1] Physico-Chemical Stability of Sodium Thiosulfate Infusion Solutions. Link
-
O&G Magazine. (2014).[1] Magnesium sulphate: A History. Link
-
Key Source for: Historical context of Magnesium Sulfate (Epsom) to contrast with the obscurity of the Thiosulfate.[1]
-
Sources
- 1. Magnesium sulfate - Wikipedia [en.wikipedia.org]
- 2. data.epo.org [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US20050079125A1 - Magnesium thiosulfate solution and process for preparing same - Google Patents [patents.google.com]
- 7. tessenderlokerley.com [tessenderlokerley.com]
Methodological & Application
Quantification of Magnesium Thiosulfate: Orthogonal Protocols for API and Biological Matrices
Abstract
Magnesium Thiosulfate (
Part 1: The Analytical Strategy (Decision Matrix)
The quantification of magnesium thiosulfate requires selecting the correct method based on the sample matrix and the required sensitivity.
Analytical Decision Tree
The following logic flow guides the selection of the appropriate protocol.
Figure 1: Analytical Decision Tree for selecting the optimal quantification method based on sample origin and data requirements.
Part 2: Protocol A - Ion Chromatography (The Gold Standard)
Objective: Quantify thiosulfate (
System Configuration
-
Instrument: High-pressure Ion Chromatography system (e.g., Thermo Dionex ICS-5000+ or Metrohm 930 Compact IC).
-
Column: Hydroxide-selective anion exchange column (e.g., Dionex IonPac AS16 or Metrosep A Supp 5). Note: Hydroxide eluents are preferred over carbonate for thiosulfate to prevent baseline drift during gradients.
-
Suppressor: Anion Electrolytically Regenerated Suppressor (AERS), external water mode recommended to reduce noise.
-
Detector: Conductivity Detector (maintained at 35°C).
Reagents & Mobile Phase
-
Eluent Source: Potassium Hydroxide (KOH) via Eluent Generator (EG) cartridge is recommended to prevent carbonate contamination.
-
Gradient Profile: Thiosulfate is a polarizable anion with high affinity for the resin; it requires a strong eluent to elute.
| Time (min) | KOH Concentration (mM) | Comment |
| 0.0 - 5.0 | 10 | Isocratic hold for weak anions (F-, Cl-) |
| 5.0 - 20.0 | 10 | Linear ramp to elute Thiosulfate |
| 20.0 - 25.0 | 55 | Wash step (remove trace metals) |
| 25.0 - 30.0 | 10 | Re-equilibration |
Sample Preparation
-
Dilution: Dilute sample with degassed deionized water (
) to reach a target concentration of 10–50 ppm. -
Stabilization: Thiosulfate is unstable in acidic environments. Ensure sample pH > 7.0. If the matrix is acidic, buffer with 10 mM NaOH.
-
Filtration: Pass through a 0.22 µm PES filter. Avoid Nylon filters as they can bind sulfur compounds.
Critical Technical Insight
The Metal Catalyst Problem: Transition metals (Fe, Cu) catalyze the oxidation of thiosulfate to sulfate.
-
Mitigation: Add 0.1 mM EDTA to the mobile phase or sample diluent if metal contamination is suspected in the raw material.
Part 3: Protocol B - ICP-OES (Cation Quantification)
Objective: Quantify Magnesium (
System Parameters
-
View Mode: Radial (preferred for high salt content) or Axial (for trace analysis).
-
RF Power: 1150 – 1350 W (Robust plasma required to atomize the salt matrix).
-
Nebulizer: Concentric glass or PFA (resistant to clogging).
Wavelength Selection
Magnesium has high emission intensity. Select wavelengths to avoid interference.
| Wavelength (nm) | Type | Sensitivity | Interference Check |
| 279.553 | Ionic (II) | High | Check for Fe interference |
| 280.270 | Ionic (II) | High | Primary Quant Line |
| 285.213 | Atomic (I) | Medium | Use if concentration is very high |
Procedure
-
Digestion: Acid digestion is generally not required for soluble salts. Dissolve 100 mg API in 50 mL 2%
. -
Calibration: Prepare Mg standards (0.5, 1.0, 5.0, 10.0 ppm) in 2%
. -
Analysis: Aspirate blank, standards, and samples. Flush with 5%
between samples to prevent salt buildup on the injector.
Part 4: Protocol C - Iodometric Titration (Bulk Assay)
Objective: High-precision purity assay (>98%) for Drug Substance (API).
Principle: Redox titration where Thiosulfate reduces Iodine to Iodide.
Reaction:
Reagents
-
Titrant: 0.1 N Iodine VS (Volumetric Solution).
-
Indicator: Starch Solution (1% w/v).
-
Standardization: Standardize Iodine titrant against Arsenic Trioxide (
) or use certified pre-standardized solution.
Step-by-Step Protocol
-
Weighing: Accurately weigh ~400 mg of Magnesium Thiosulfate sample.
-
Dissolution: Dissolve in 50 mL of degassed water.
-
pH Adjustment (Critical): The solution must be neutral to mildly acidic (pH 6.0–7.0).
-
Warning: Do not add strong acid (HCl) excessively. pH < 4.0 causes thiosulfate disproportionation (
), turning the solution milky and invalidating the result.
-
-
Titration:
-
Titrate with 0.1 N Iodine until the solution turns pale yellow.
-
Add 3 mL Starch Indicator.[1]
-
Continue titration dropwise until a persistent blue-violet color appears.
-
-
Calculation:
- : Volume of Iodine consumed (mL)
-
: Normality of Iodinengcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> - : Stoichiometric Factor (1 for Normality calc)
-
: Molecular weight of
(anhydrous or hydrate as per COA) - : Weight of sample (mg)
Part 5: Method Validation & Data Reporting
Summary of Validation Parameters (ICH Q2)
| Parameter | IC Method (Anion) | Titration (Assay) | ICP-OES (Mg) |
| Linearity ( | N/A | ||
| Precision (RSD) | |||
| LOD | ~0.05 ppm | N/A | ~0.001 ppm |
| Specificity | Resolves | Susceptible to Sulfite | Specific to Mg |
Troubleshooting Guide
-
IC Ghost Peaks: often caused by carbonate in the eluent. Use an Eluent Generator (EG) cartridge.[2]
-
Titration Fading Endpoint: Indicates bacterial contamination in the water or rapid oxidation. Use freshly boiled water.
-
Low Mg Recovery (ICP): Ionization interference. Add Cesium Chloride (CsCl) as an ionization buffer.
References
-
U.S. Pharmacopeia (USP). USP Monograph: Sodium Thiosulfate.[3][4] (Referenced for titration methodology and system suitability). Retrieved from [Link]
-
Agilent Technologies. (2017).[5] Analysis of Four Elements (Ca, Mg, Si, Sr) in Brine Using the Agilent 5100 ICP-OES. Retrieved from [Link]
-
National Institutes of Health (NIH). Comparative Analysis of Serum Magnesium Ion Levels Using Three Measurement Methods. Retrieved from [Link]
Sources
X-ray diffraction protocol for magnesium thiosulfate powder
High-Fidelity X-Ray Diffraction Protocol for Magnesium Thiosulfate Hexahydrate ( )
Executive Summary
This protocol defines the standard operating procedure (SOP) for the structural characterization of Magnesium Thiosulfate Hexahydrate (
This guide addresses the specific challenges of environmental sensitivity (hygroscopicity/efflorescence) and preferred orientation arising from its layered orthorhombic crystal structure. The methodology prioritizes data integrity suitable for regulatory submission (CMC sections) and crystallographic validation.
Material Science & Crystallographic Context
To validate experimental data, one must understand the theoretical baseline. Magnesium Thiosulfate Hexahydrate crystallizes in the Orthorhombic system.[1]
Crystallographic Parameters (Reference Standard)
-
Formula:
-
Space Group:
(No. 62)[2] -
Z (Formula Units per Cell): 4
-
Crystal Habit: Typically forms colorless, prismatic crystals or needles.
-
Structural Motif: The structure consists of alternating layers of
octahedra and uncoordinated tetrahedra perpendicular to the b-axis. This layering often induces preferred orientation along the (0k0) planes during sample packing.
| Parameter | Value ( | Source Validation |
| a | 9.324(2) | [Elerman et al., Acta Cryst. C, 1983] |
| b | 14.461(4) | Critical Axis for Layering |
| c | 6.862(2) | |
| Volume | ~925.3 |
Stability & Handling Risks
-
Hydration State: The hexahydrate is the stable form at ambient conditions but is sensitive to relative humidity (RH).
-
Low RH (<30%): Risk of efflorescence (loss of water) to lower hydrates or amorphous phases.
-
High RH (>70%): Risk of deliquescence.[3]
-
-
Thermal Instability: Grinding energy can generate sufficient localized heat to trigger partial dehydration.
Experimental Configuration
Instrument Setup
-
Geometry: Bragg-Brentano (
-2 ) is standard. Transmission geometry (Debye-Scherrer) is preferred if preferred orientation is severe. -
Radiation: Cu K
(ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> , weighted average).-
Note: A Nickel (Ni)
-filter or diffracted-beam monochromator is mandatory to suppress radiation, which can mimic impurity peaks.
-
-
Detector: High-speed 1D or 2D semiconductor detector (e.g., silicon strip) to minimize exposure time and potential hydration changes.
Optical Path
-
Divergence Slit: Automatic (ADS) or Fixed (
) depending on sample length. -
Soller Slits: 2.5° (primary and secondary) to limit axial divergence.
-
Anti-Scatter Slit: Essential to reduce air scatter background at low angles (
), where the primary (020) reflection may appear.
Sample Preparation Protocol (The "Secret Sauce")
This section details the workflow to mitigate hydration artifacts and texture.
Step 1: Environmental Control
Do not prepare this sample in an uncontrolled open lab environment if humidity is extreme.
-
Ideal: Glovebox or controlled hood at
RH. -
Validation: If the powder turns opaque white (efflorescence) or sticky (deliquescence) during prep, discard.
Step 2: Particle Size Reduction
-
Technique: Gentle crushing in an agate mortar.[4]
-
Critical Warning: Do NOT grind vigorously. High-energy milling generates heat, driving off the 6th water molecule and altering the crystal lattice.
-
Sieving: Pass through a 45
m sieve (325 mesh) to ensure random orientation.
Step 3: Mounting Strategy
Select the mount based on the analysis goal:
-
Method A: Standard Phase ID (Front Loading)
-
Use a zero-background silicon holder (cut on the 510 plane).
-
Technique: Dust the powder onto the holder and smooth gently with a glass slide. Do not press hard; packing pressure induces preferred orientation along the b-axis.
-
-
Method B: High-Fidelity/Rietveld (Back Loading)
-
Use a standard stainless steel or aluminum ring holder.
-
Load from the back against a rough surface (frosted glass) to randomize surface crystallites.
-
-
Method C: Unstable Samples (Kapton Seal)
-
If the lab RH is uncontrolled, cover the sample with a 7.5
m Kapton (polyimide) film. -
Correction: Subtract the broad amorphous hump of Kapton (~
and ~ ) during analysis.
-
Measurement & Data Acquisition
Scan Parameters:
-
Range:
. (The unit cell is large; low angle peaks are expected). -
Step Size:
. -
Time per Step: Minimum 1 second (Total scan time ~30-45 mins).
-
Rotation: Spin sample at 15-30 RPM to improve particle statistics.
Workflow Visualization
Figure 1: Decision-matrix workflow for XRD sample preparation and measurement of magnesium thiosulfate.
Data Analysis & Interpretation
Phase Identification
Compare your experimental data against the calculated pattern from the Crystallography Open Database (COD) or ICDD PDF cards.
-
Primary Reference: COD Entry 1100079 (Elerman et al.).[2]
-
Key Validation Peaks (Cu K
):-
Look for the low-angle reflections characteristic of the large b-axis (14.46
). -
Note: If peaks are missing, check for preferred orientation. If peaks are shifted >0.2°
, check for hydration variance (lattice expansion/contraction).
-
Common Artifacts & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Peak Shift to Higher Angles | Dehydration (Lattice shrinkage) | Sample dried out. Use Kapton film or lower lab temp. |
| Missing Peaks | Preferred Orientation | The sample is packed too tight. Use back-loading or transmission mode. |
| High Background Hump | Amorphous Content | Sample has absorbed water (deliquescence) or is poorly crystalline. |
| Extra Peaks | Decomposition | Check for Sulfur (S8) or Magnesium Sulfate ( |
References
-
Elerman, Y., Bats, J. W., & Fuess, H. (1983).[2] Deformation density in complex anions.[2] IV. Magnesium thiosulfate hexahydrate,
.[2][5] Acta Crystallographica Section C: Crystal Structure Communications, 39(5), 515-518. -
Crystallography Open Database. (2023).[2] Entry 1100079: Magnesium thiosulfate hexahydrate.[2]
-
PubChem. (n.d.).[2] Magnesium Thiosulfate Hexahydrate Compound Summary. National Library of Medicine. [2]
- USP (U.S. Pharmacopeia). General Chapter <941> X-Ray Powder Diffraction.
Magnesium thiosulfate as a reagent in inorganic chemical synthesis
Advanced Application Note: Magnesium Thiosulfate ( ) in Inorganic Synthesis & Hydrometallurgy
Executive Summary & Rationale
Magnesium Thiosulfate (
Why Magnesium Thiosulfate?
-
Cation Compatibility: Unlike
or , the cation is divalent and less likely to intercalate into transition metal sulfide lattices during nanomaterial synthesis, simplifying purification. -
Green Lixiviant: In precious metal extraction (Gold/Silver), it serves as a non-toxic alternative to cyanide and avoids the volatility/toxicity issues of ammoniacal thiosulfate.
-
Redox Versatility: It acts as a mild reducing agent and a labile source of sulfur for the solvothermal synthesis of metal sulfides.
This guide provides validated protocols for the synthesis of the reagent itself and its application in two high-value research domains: Hydrometallurgical Gold Leaching and Nanomaterial Precursor Chemistry .
Chemical Properties & Stability Profile[1][2][3]
Before handling, researchers must understand the stability window of the thiosulfate anion (
| Property | Specification |
| Formula | |
| Molar Mass | 244.51 g/mol (Hexahydrate) |
| Appearance | Colorless, hygroscopic crystals |
| Solubility (H2O) | High (~50 g/100mL at 20°C) |
| pH Stability | Stable at pH 6.0 – 10.[1]0. Decomposes in acid. |
| Thermal Stability | Dehydrates >100°C. Decomposes to |
Critical Stability Warning:
Module A: High-Purity Synthesis of Magnesium Thiosulfate
Objective: Synthesize reagent-grade
Reagents Required[3][6][7][8]
-
Magnesium Hydroxide (
), >99% purity. -
Sulfur Dioxide (
) gas or Sodium Metabisulfite (as source). Note: Direct gas is preferred for high purity. -
Elemental Sulfur (
), sublimed powder. -
Deionized Water (degassed).
Protocol Steps
-
Preparation of Magnesium Sulfite (
):-
Suspend 58.3 g of
(1.0 mol) in 500 mL of degassed water in a 1L 3-neck round-bottom flask. -
While stirring vigorously, bubble
gas through the slurry. -
Monitor pH: The pH will drop from ~10. Continue until pH reaches ~7.0. The white slurry of
will convert to a finer suspension of . -
Reaction:
.
-
-
Sulfur Addition (Thiosulfate Formation):
-
Add 32.1 g of Elemental Sulfur (1.0 mol) to the
suspension. -
Heat the mixture to 100°C (Reflux) .
-
Maintain reflux for 3–5 hours. The suspension should clear as
and react to form soluble . -
Reaction:
.
-
-
Purification:
-
Hot Filtration: Filter the solution while hot (80°C) through a 0.2 µm membrane to remove unreacted sulfur and trace
. -
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at 50°C until crystal formation begins.
-
Crystallization: Cool to 4°C overnight. Collect crystals via vacuum filtration.
-
Drying: Dry in a desiccator over silica gel. Do not heat dry , as the hexahydrate is liable to dehydration.
-
Visualization: Synthesis Workflow
Figure 1: Step-by-step logic for the high-purity synthesis of Magnesium Thiosulfate via the Sulfite route.
Module B: Application in Non-Cyanide Gold Leaching
Context: Researchers in hydrometallurgy use
Experimental Setup (Simulated Leaching)
-
Target: Gold powder (simulated ore) or Refractory Sulfide Ore.
-
Lixiviant: 0.1 M – 0.5 M Magnesium Thiosulfate.
-
Catalyst: Copper(II) Sulfate (
) or Nickel-based alternatives. -
Stabilizer: Ethylenediamine (en) or Citrate (to replace Ammonia).
Protocol Steps
-
Lixiviant Preparation:
-
Dissolve
to achieve a 0.2 M concentration in DI water. -
Add stabilizer (e.g., Sodium Citrate) at 0.05 M to prevent copper precipitation.
-
Adjust pH to 9.0 using
or .
-
-
Leaching Reaction:
-
Kinetic Monitoring:
-
Sample aliquots every 30 minutes.
-
Analyze dissolved Au via AAS (Atomic Absorption Spectroscopy) or ICP-OES.
-
Control Check: Monitor thiosulfate consumption via Iodometric titration. If consumption is high (>10%), reduce
concentration or oxygen flow.
-
Module C: Solvothermal Synthesis of Metal Sulfides
Context:
Protocol: Synthesis of Copper Sulfide (CuS) Nanoplates
-
Precursor Mix:
-
Dissolve 1.0 mmol
and 1.0 mmol in 40 mL of Ethanol/Water (1:1). -
Add 0.5 g PVP (Polyvinylpyrrolidone) as a capping agent.
-
-
Solvothermal Treatment:
-
Workup:
-
Centrifuge the black precipitate.
-
Wash 3x with water (removes soluble
and ). -
Wash 1x with ethanol. Dry at 60°C.
-
Visualization: Reaction Mechanism[6][9]
Figure 2: Electrochemical-catalytic mechanism of Gold leaching using Magnesium Thiosulfate.
References
-
Preparation of Magnesium Thiosulfate
- Source: Patent US20050079125A1. "Magnesium thiosulfate solution and process for preparing same."
- Relevance: Defines the sulfite-sulfur addition route parameters.
-
URL:
-
Gold Leaching Application
-
Thermodynamic Stability
-
Inorganic Decomposition Mechanisms
-
Source: Scheidema, M. (2015). "The reaction mechanism and operating window for the decomposition of hydrated magnesium sulfate under reducing conditions."
- Relevance: Explains the thermal behavior of Mg-S-O systems relevant to precursor decomposition.
-
URL:
-
Sources
- 1. Magnesium sulfate - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP1526113B1 - Magnesium thiosulfate solution and process for preparing same - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. mdpi.com [mdpi.com]
- 8. americanelements.com [americanelements.com]
Application Note: Thermogravimetric Analysis (TGA) of Magnesium Thiosulfate Hexahydrate
[1]
Executive Summary
Magnesium Thiosulfate Hexahydrate (
This application note provides a definitive protocol for the Thermogravimetric Analysis (TGA) of
Material Properties & Chemical Context
Understanding the stoichiometry is prerequisite for validating TGA data. The theoretical mass loss is calculated based on the molecular weight (MW) of the components.
-
Compound: Magnesium Thiosulfate Hexahydrate[1][2][3][4][5][6]
-
Formula:
-
Molecular Weight: 244.53 g/mol [1]
Theoretical Stoichiometry for TGA Validation
| Component | Formula | MW ( g/mol ) | Theoretical Mass % |
| Anhydrous Salt | 136.43 | 55.8% | |
| Water of Hydration | 108.10 | 44.2% | |
| Magnesium Oxide (Residue) | 40.30 | 16.5% |
Critical Insight: A TGA curve for high-purity
must show a cumulative mass loss of approximately 44.2% during the dehydration phase (). Deviations indicate variable hydration states or surface moisture adsorption.
Experimental Protocol
Instrumentation & Crucible Selection
Crucible Choice is Critical: Do NOT use standard Aluminum (
-
Reasoning: Thiosulfates decompose to release elemental sulfur and sulfides at high temperatures. Molten sulfur can react with aluminum pans, causing pan failure or alloying, which distorts heat flow data (DSC) and damages the sensor.
-
Recommendation: Use Alumina (
) or Platinum ( ) crucibles.[7] Alumina is preferred for its chemical inertness and cost-effectiveness.
Atmosphere Control
-
Inert (Nitrogen/Argon): Recommended for characterizing the fundamental decomposition mechanism (dehydration
disproportionation). -
Oxidative (Air/Oxygen): Used to simulate processing conditions where sulfur byproducts oxidize to
. This note focuses on the inert protocol to isolate chemical stability.
Method Parameters
-
Sample Mass: 10–15 mg (Large enough to represent bulk, small enough to minimize thermal gradients).
-
Purge Gas: Nitrogen (
) at 50 mL/min. -
Temperature Program:
-
Equilibrate:
. -
Isothermal: 5 min (Stabilize balance).
-
Ramp:
/min to . -
Cool Down: to
.
-
Workflow Visualization
The following diagram outlines the operational workflow, emphasizing the critical decision points for data integrity.
Figure 1: Operational workflow for TGA of sulfur-containing salts, highlighting the critical safety step of crucible selection.
Results & Discussion: Decomposition Pathway
The thermal decomposition of Magnesium Thiosulfate Hexahydrate occurs in distinct stoichiometric steps. The Derivative Thermogravimetry (DTG) curve is essential for resolving overlapping events.
Phase 1: Dehydration ( )
The hexahydrate loses its six water molecules. This often occurs in a multi-step process (e.g., loss of 3
-
Reaction:
-
Expected Mass Loss: ~44.2%
-
Result: Formation of Anhydrous Magnesium Thiosulfate.
Phase 2: Thiosulfate Disproportionation ( )
Anhydrous thiosulfates are unstable upon heating. The
-
Reaction:
-
Observation: A mass loss corresponding to the sublimation of sulfur (if
flow is high) or reaction of sulfur.
Phase 3: High-Temperature Degradation ( )
Magnesium sulfite (
-
Reaction:
-
Final Residue: Magnesium Oxide (
) is the likely stable residue at under inert conditions.
Decomposition Logic Diagram
Figure 2: Thermochemical decay pathway of Magnesium Thiosulfate Hexahydrate under inert atmosphere.
Troubleshooting & Expert Tips
-
Pan Corrosion: If you observe the TGA pan sticking to the sensor or discoloration after the run, sulfur has likely reacted with the pan. Switch to Alumina immediately.
-
Overlapping Peaks: If the dehydration and decomposition steps blur (common at
), reduce the ramp rate to or use "High-Res TGA" (dynamic rate control) to resolve the loss of crystal water from the chemical breakdown. -
Residue Verification: To confirm the final product is MgO and not
, perform an acid solubility test on the residue (MgO dissolves; sulfates are soluble but distinct in pH behavior) or run an XRD on the ash.
References
Sources
- 1. scbt.com [scbt.com]
- 2. Magnesium Thiosulfate [drugfuture.com]
- 3. Magnesium thiosulfate hexahydrate | H12MgO9S2 | CID 26002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Magnesium thiosulfate hexahydrate | 10124-53-5 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Optimizing crystallization of magnesium thiosulfate hexahydrate
Technical Support Center: Optimizing Crystallization of Magnesium Thiosulfate Hexahydrate ( )
Introduction
Magnesium Thiosulfate Hexahydrate is a critical inorganic salt used in agricultural micronutrient delivery, medical detoxification, and concrete durability applications. While chemically robust in solution at neutral pH, isolating the solid hexahydrate form presents unique challenges due to its high aqueous solubility (approx. 50g/100mL at 20°C), tendency to form viscous "oils" rather than crystals, and sensitivity to acidic decomposition.
This guide moves beyond basic textbook synthesis, addressing the specific physicochemical bottlenecks encountered during the transition from the reaction mixture to the final crystalline lattice.
Module 1: Synthesis & Feedstock Pre-treatment
The Core Problem: Crystallization amplifies upstream errors. If your mother liquor contains unreacted sulfur or magnesium sulfite (
Optimized Synthesis Route (MgO/S/SO₂)
The most common industrial and lab-scale route involves reacting Magnesium Oxide (or Hydroxide) with Sulfur and Sulfur Dioxide:
Critical Quality Attributes (CQAs) for Feedstock
Before attempting crystallization, the solution must meet these criteria:
| Parameter | Target Range | Scientific Rationale |
| pH | 7.0 – 8.5 | Acidic pH (<6.0) triggers decomposition into |
| Specific Gravity | 1.25 – 1.35 | Correlates to ~30% concentration. Below this, yield is negligible; above this, "oiling out" occurs. |
| Appearance | Clear/Colorless | Yellow tint indicates polysulfides or colloidal sulfur. Must filter before cooling. |
| Temperature | 60°C – 80°C | Maintain heat during filtration to prevent premature nucleation in the filter media. |
Module 2: The Crystallization Workflow
The Core Problem: Magnesium thiosulfate is highly soluble.[1][2] Simple evaporative cooling often results in a supersaturated syrup that refuses to nucleate (metastable zone width is wide).
Protocol: Anti-Solvent Assisted Cooling
We utilize a hybrid approach: Cooling to reduce solubility, coupled with Ethanol (anti-solvent) to compress the Metastable Zone Width (MSZW).
-
Concentration: Evaporate the filtered mother liquor at 60°C (under vacuum if possible to minimize thermal stress) until the solution reaches a density of 1.35 g/cm³ .
-
Seeding: Cool to 30°C . Add 0.1 wt% seed crystals of
.-
Why? Spontaneous nucleation is difficult. Seeding provides the template for the hexahydrate polymorph.
-
-
Anti-Solvent Addition: Slowly dose Ethanol (95%) at a rate of 1 mL/min per 100 mL of solution while stirring at 200 RPM.
-
Observation: The solution will turn cloudy (turbidity point). Stop addition immediately.
-
-
Growth Phase: Cool the slurry from 30°C to 5°C over 4 hours (0.1°C/min).
-
Note: Rapid cooling traps mother liquor inclusions, leading to "wet" crystals that degrade.
-
Workflow Visualization
Figure 1: Optimized process flow for isolating Magnesium Thiosulfate Hexahydrate, highlighting the critical seeding and anti-solvent steps.
Module 3: Troubleshooting & FAQs
The Core Problem: Users often encounter "sludge" or "yellow crystals." These are distinct chemical failures.
Logic Tree: Diagnosing Crystal Failures
Figure 2: Diagnostic logic for common crystallization failures.
Frequently Asked Questions
Q1: Why did my solution turn into a viscous oil instead of crystallizing? A: This is a phenomenon known as "oiling out" (Liquid-Liquid Phase Separation). It occurs when the energy barrier to form a crystal lattice is higher than the energy to form a dense amorphous liquid.
-
The Fix: You likely over-concentrated the solution. Dilute slightly with water, reheat to dissolve the oil, and add seed crystals at a lower supersaturation point. Do not rely on spontaneous nucleation.
Q2: Can I use heat to dry the crystals faster? A: No. Magnesium Thiosulfate Hexahydrate is thermally sensitive.
-
Mechanism: At temperatures >100°C (and even lower under vacuum), the crystal loses water of hydration (
).[1][2] At >170°C, it dehydrates further.[1][2] -
Recommendation: Dry at ambient temperature (20-25°C) using a fluidized bed or gentle air flow. Avoid vacuum ovens unless temperature is strictly controlled <30°C.
Q3: My crystals are white but turn yellow after a few days. Why?
A: This indicates acid inclusions inside the crystal lattice. If the mother liquor was slightly acidic (pH < 6.5) during crystallization, microscopic pockets of acid were trapped. Over time, these pockets cause the thiosulfate to disproportionate:
-
The Fix: Ensure the crystallization pH is maintained between 7.5 and 8.0 using Magnesium Oxide. Wash the final filter cake with a small amount of ethanol to remove acidic mother liquor.
Q4: Is Ethanol the only anti-solvent I can use? A: Ethanol is preferred due to its safety profile and availability. Methanol is also effective but toxic. Acetone should be avoided as it can react with sulfur species under certain conditions. Note that while MgS2O3 is soluble in water, its solubility drops largely in alcohol, making it an effective "salting out" agent.
References
-
Solubility & Stability: Magnesium thiosulfate hexahydrate.[1][2] PubChem (National Library of Medicine). Retrieved January 29, 2026, from [Link]
- Synthesis Methodology:Magnesium thiosulfate solution and process for preparing same. Google Patents (US20050079125A1).
-
Chemical Properties: Magnesium Thiosulfate - Formula, Properties & Application. Material Properties. Retrieved January 29, 2026, from [Link]
-
Crystal Structure: The crystal structure of magnesium thiosulphate hexahydrate. International Union of Crystallography (IUCr). Retrieved January 29, 2026, from [Link]
Magnesium Thiosulfate Synthesis: Yield Optimization & Technical Support
Executive Summary: The Chemistry of Yield
Magnesium Thiosulfate (
The Industrial Gold Standard for high-purity, high-yield synthesis is the direct reaction of Magnesium Hydroxide , Sulfur Dioxide , and Elemental Sulfur . This guide focuses on optimizing this specific pathway, transforming it from a multiphase slurry into a clear, high-concentration solution.
Core Protocol: The "Reactive Slurry" Method
This protocol is designed to overcome the solubility limit of
Reagents & Stoichiometry
| Reagent | Role | Stoichiometric Target | Notes |
| Mg(OH)₂ | Base / Mg Source | 1.05 - 1.10 eq | Slight excess maintains alkaline buffer. |
| SO₂ (gas) | Sulfite Precursor | 1.00 eq | Purge rate controls exotherm. |
| Sulfur (S) | Sulfur Donor | 1.10 - 1.20 eq | Excess required for kinetics; unreacted S is filtered later. |
| Water | Solvent | N/A | Target final conc. of 25-30% |
Step-by-Step Workflow
-
Slurry Preparation: Suspend
in water. High-shear mixing is critical here to maximize surface area. -
Bisulfite Formation (The "Activation" Step):
-
Sulfurization (The "Yield" Step):
-
Add elemental sulfur (powdered, high surface area).
-
Heat the mixture to 95°C – 100°C .
-
Reaction:
[6] -
Duration: 3–5 hours.
-
Critical: Maintain pH > 6.0 using small additions of
if necessary. Acidic conditions ( ) cause thiosulfate disproportionation ( ).
-
-
Filtration & Recovery:
-
Filter hot to remove unreacted sulfur and excess
. -
The filtrate is a stable
solution.
-
Process Logic & Visualization
The following diagram illustrates the reaction logic and critical failure points (in red) where yield is often lost.
Figure 1: Reaction pathway for Magnesium Thiosulfate synthesis, highlighting critical control points for pH and oxidation.
Technical Support Center: Troubleshooting & FAQ
Category 1: Low Yield & Reaction Incompleteness[6]
Q: My reaction slurry remains thick and opaque even after 5 hours of heating. Why isn't the conversion happening? A: This indicates a failure in the Sulfite-to-Thiosulfate conversion .[6]
-
Root Cause 1: Passive Sulfur. Commercial sulfur powder can be hydrophobic. Use "wettable" sulfur or add a trace surfactant to ensure contact with the aqueous phase.
-
Root Cause 2: pH Drift. If the pH rises above 7.5, the solubility of
decreases drastically, halting the reaction. If it drops below 6.0, the product decomposes. -
Fix: Check pH. If >7.5, add more
. If <6.0, add . Ensure temperature is maintained >90°C; the reaction is endothermic and slow at lower temperatures.
Q: I have a high concentration of Sulfate (
-
Cause: Oxidation by atmospheric oxygen. Thiosulfate is a reducing agent; hot thiosulfate solutions avidly absorb oxygen.
-
Fix: Perform the reaction under a nitrogen blanket or in a closed vessel with a slight positive pressure of
or inert gas.
Category 2: Crystallization & Isolation
Q: I cannot get crystals to form. The solution just becomes a viscous oil.
A: Magnesium Thiosulfate Hexahydrate (
-
The "Salt-Out" Technique: Do not rely on simple evaporation.
-
Concentrate the solution to ~30–40%.
-
Cool to -5°C to -10°C (The salt-out temperature is roughly -9.4°C).
-
Seed with a known crystal of
.
-
-
Alternative: Most industrial applications (fertilizers, dechlorination) utilize the solution form (25-30%) directly to avoid the energy costs and hygroscopic stability issues of the solid.
Q: My dried crystals turn into a puddle of water (deliquesce) on the bench. A: The hexahydrate is hygroscopic.
-
Storage: Store in tightly sealed containers with desiccant packs.
-
Handling: Handle in a humidity-controlled glove box or dry room (<30% RH).
Category 3: Purity & Appearance[1]
Q: The final solution is yellow/orange instead of clear. A: This is due to Polysulfide formation.
-
Mechanism: Excess sulfur reacting in highly alkaline conditions (pH > 8.0).
-
Fix: Adjust pH back to 6.5–7.0 and add a small amount of activated carbon, then filter. The carbon will adsorb the polysulfides and return the solution to a colorless state.
Optimization Data: Variables vs. Yield
| Variable | Optimal Range | Impact of Deviation |
| Temperature | 95°C – 102°C | <90°C: Reaction stalls (low yield). >105°C: Risk of boiling over; minimal kinetic gain. |
| pH | 6.2 – 6.8 | <6.0: Decomposition to S + SO₂ (cloudy product). >7.5: MgSO₃ precipitates; reaction slows. |
| Mg:S Ratio | 1:1.15 | Low Sulfur: Incomplete conversion of sulfite. High Sulfur: Excessive filtration burden; polysulfide risk. |
| Agitation | High Shear | Low Shear: Sulfur floats; reaction becomes surface-area limited. |
References
-
Preparation of Magnesium Thiosulfate . European Patent Office (EP1526113B1). Describes the industrial reaction of Magnesium Hydroxide, Sulfur Dioxide, and Sulfur.[1][2][3][4][5][6]
-
Magnesium Thiosulfate Solution and Process . Google Patents (US20050079125A1). Details the kinetics, pH control (6.2–6.5), and impurity profiles for the liquid synthesis route.
-
Thiosulfate Chemistry and Stability . Wikipedia. General mechanisms regarding acid decomposition and oxidation pathways of thiosulfates.
-
Crystallization of Magnesium Sulfate/Thiosulfate Systems . Chemdad. Discusses the solubility curves and salt-out temperatures (-9.4°C) for magnesium thiosulfate hexahydrate.
Sources
- 1. data.epo.org [data.epo.org]
- 2. EP1526113B1 - Magnesium thiosulfate solution and process for preparing same - Google Patents [patents.google.com]
- 3. Magnesium thiosulfate hexahydrate Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US20050079125A1 - Magnesium thiosulfate solution and process for preparing same - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
Technical Support Center: Magnesium Thiosulfate Process Optimization
Topic: Minimizing Byproduct Formation in Magnesium Thiosulfate (
Introduction: The Purity Paradox
Magnesium thiosulfate (
This guide acts as your Tier-3 technical support resource. We move beyond basic recipes to address the kinetics and thermodynamics of impurity control.
Module 1: Synthesis Phase – Controlling the Sulfite Intermediate
The dominant industrial route involves a two-step "one-pot" liquid phase reaction. The most common failure mode here is incomplete conversion , leaving residual magnesium sulfite (
The Reaction Pathway
To minimize byproducts, you must visualize the reaction not as a single step, but as a cascade where
Figure 1: The synthesis and degradation logic flow. Note that the intermediate Bisulfite is the pivot point for success or failure.
Protocol 1: The "Sulfite-Starvation" Method
Objective: Drive reaction kinetics to consume
-
Slurry Preparation: Suspend
or highly reactive in water.-
Critical Check: Use
with high surface area. Low-reactivity "dead-burned" will leave unreacted solids that complicate filtration later.
-
-
Acidification (The Heat Spike): Purge
into the slurry.-
Control Point: The reaction is exothermic. Maintain temp
during this phase. If it boils, you lose and alter the stoichiometry. -
Target pH: Stop
purge when pH reaches 6.2 – 6.4 .[1] Going lower ( ) risks forming polythionates ( ).
-
-
Sulfur Digestion (The Conversion): Add elemental sulfur.
-
Stoichiometry: Use 10-15% molar excess of Sulfur. This excess drives the equilibrium to the right (
). -
Temperature Ramp: Heat to 95-100°C for 3-5 hours.
-
Why this works: Thiosulfate formation is endothermic and kinetically slow below 80°C. High shear agitation is required here to scour the sulfur surface.
-
-
Filtration: Filter hot (
) to remove the excess sulfur.-
Warning: If you cool before filtering, unreacted sulfur may form colloidal suspensions that are impossible to remove later.
-
Module 2: Stability & Storage – The pH/Redox Balance
Once synthesized,
The Stability Window
Thiosulfate is a metastable anion. It disproportionates in acid and oxidizes in air.
Figure 2: The pH Stability Window. Deviation from the 6.5–8.0 range results in irreversible product loss.
Protocol 2: Preventing Sulfate Formation (Oxidation)
Objective: Stop the reaction
-
Headspace Management: Store solutions in tanks with a Nitrogen (
) blanket if possible. If not, minimize headspace. -
Antioxidant Spiking:
-
pH Buffering:
-
Oxidation of thiosulfate generates acid (
). As pH drops, acid decomposition ( ) begins, creating a feedback loop. -
Action: Monitor pH weekly. If pH drops below 6.5, adjust immediately with
or . Do not use NaOH or KOH if "magnesium only" purity is required.
-
Module 3: Troubleshooting Matrix
| Symptom | Root Cause | Corrective Action |
| Solution turns milky/cloudy | Acid decomposition (pH < 6.0) releasing colloidal sulfur.[5] | 1. Check pH immediately. 2. Raise pH to 7.0-7.5 using |
| Solution turns yellow | Formation of Polysulfides ( | 1. Lower pH slightly (towards 6.5) using |
| White crystalline precipitate | 1. Sulfate formation ( | 1. Test for sulfate (BaCl test). If high, product is oxidizing. 2. If sulfate is low, warm the solution to 25°C to redissolve crystals. |
| Rotten egg smell ( | Severe acid decomposition or bacterial contamination. | CRITICAL FAILURE. 1. Verify pH (likely < 5.0). 2. If bacterial, add biocide (if application allows). 3. Discard batch if |
FAQ: Expert-to-Expert
Q: Can I produce solid Magnesium Thiosulfate crystals?
A: It is highly discouraged. Solid
Q: My reaction yield is stuck at 85%. How do I push it to 99%? A: You are likely limited by the surface area of your sulfur. Elemental sulfur is hydrophobic and floats.
-
Fix 1: Use "Wettable Sulfur" (sulfur treated with a surfactant).
-
Fix 2: Increase agitation shear.
-
Fix 3: Ensure your
purge created enough bisulfite intermediate. If you are sulfur-limited in Step 1, you cannot reach 100% in Step 2.
Q: Why do patents suggest adding trace EDTA?
A: Transition metals (Iron, Copper) act as catalysts for thiosulfate oxidation. Even ppm levels of
References
-
Martin, J. L., et al. (2005). Magnesium thiosulfate solution and process for preparing same.[1][6][8][10][11] U.S. Patent Application US20050079125A1. Link
-
Dinegar, R. H., Smellie, R. H., & La Mer, V. K. (1951). Kinetics of the Acid Decomposition of Sodium Thiosulfate in Dilute Solutions. Journal of the American Chemical Society, 73(5), 2050–2054. Link
-
Witte, F., et al. (2008).[12] In vivo corrosion of four magnesium alloys and the associated bone response. Biomaterials, 29(22), 3192-3197. (Context on Magnesium degradation in physiological pH). Link
Sources
- 1. data.epo.org [data.epo.org]
- 2. flinnsci.com [flinnsci.com]
- 3. Magnesium degradation under physiological conditions – Best practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RU2727382C1 - Method of producing magnesium sulphate from magnesium-containing raw material - Google Patents [patents.google.com]
- 5. purdue.edu [purdue.edu]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. luckyscience.com [luckyscience.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. Magnesium sulfate - Wikipedia [en.wikipedia.org]
- 10. US20050079125A1 - Magnesium thiosulfate solution and process for preparing same - Google Patents [patents.google.com]
- 11. tessenderlokerley.com [tessenderlokerley.com]
- 12. researchgate.net [researchgate.net]
Effect of atmospheric conditions on magnesium thiosulfate stability
Technical Support Center: Magnesium Thiosulfate ( ) Stability & Handling
Current Status: Operational Topic: Atmospheric & Environmental Stability Profile Audience: Pharmaceutical Researchers, Formulation Scientists, and Agricultural Chemists
Core Chemical Profile
Magnesium Thiosulfate is a sensitive reducing agent most commonly handled in two forms: a hexahydrate solid (
Unlike Magnesium Sulfate (
| Parameter | Specification | Critical Threshold |
| Molecular Formula | N/A | |
| Physical State | Colorless crystals or Clear Solution | Solid: Hygroscopic Liquid: Crystallizes < -3.9°C |
| pH Stability Range | 6.5 – 9.0 | < 6.0: Rapid decomposition to |
| Dehydration Onset | ~170°C | Loss of crystal water |
| Thermal Decomposition | > 420°C - 600°C | Breakdown to |
Environmental Stability Modules
Module A: Humidity & Hygroscopicity (Solid State Focus)
The Issue:
-
Mechanism: The magnesium cation (
) has a high charge density, creating a strong hydration shell. If ambient vapor pressure > crystal vapor pressure, water uptake is spontaneous. -
Impact: Caking, loss of flowability, and eventual liquefaction.
-
Storage Protocol:
-
Store in hermetically sealed containers (HDPE or glass).
-
Maintain ambient humidity < 40% RH for long-term solid storage.
-
Pharma Note: Use desiccants (Silica Gel) but avoid direct contact to prevent localized over-drying (efflorescence).
-
Module B: Oxidative Stability (Liquid & Solid)
The Issue: Gradual conversion to sulfate.
-
Mechanism:
(slow ambient oxidation). -
Catalysts: This reaction is accelerated by light (UV) , heat (>30°C) , and trace transition metals (Cu, Fe).
-
Impact: Drop in active thiosulfate titer; increase in sulfate impurity; potential pH drift (acidification).
Module C: Thermal & Phase Stability
The Issue: Temperature excursions cause irreversible physical or chemical changes.
-
Low Temp (Liquid): "Salting Out."[1] Commercial solutions (25%) have a crystallization point around -3.9°C (25°F) . Once crystals form, redissolving them requires significant agitation and heat, potentially triggering oxidation.
-
High Temp (Solid):
Degradation Pathways (Visualized)
The following diagram illustrates the cascade of failure when Magnesium Thiosulfate is exposed to adverse atmospheric conditions.
Figure 1: Chemical degradation pathways. Note that oxidation often acidifies the solution, triggering the rapid acid-decomposition pathway (Cloudiness/SO2 release).
Troubleshooting Guide (FAQ Format)
Q1: My clear magnesium thiosulfate solution has turned cloudy/milky. Can I filter it and use it?
-
Diagnosis: This is likely Elemental Sulfur precipitation .
-
Cause: The solution pH dropped below 6.0, likely due to atmospheric
absorption over time or contamination with acidic reagents. This triggers the reaction: . -
Action:
-
Do NOT use for critical quantitative experiments; the thiosulfate concentration is now unknown.
-
For non-critical use: Filter through a 0.45µm membrane. Check pH. If pH < 6.5, discard.
-
Prevention: Store with a minimal headspace or under an inert gas (Nitrogen/Argon) blanket.
-
Q2: Crystals have formed at the bottom of my storage drum. Is the product ruined?
-
Diagnosis: Salting Out (Crystallization).[1]
-
Cause: Storage temperature dropped below -3.9°C (25°F).
-
Action:
-
Move container to a warm area (>20°C).
-
Agitate mechanically (recirculation or stirring) for 4-6 hours.
-
Warning: Do not apply direct high heat (>50°C) to the container walls, as this creates "hot spots" that oxidize the thiosulfate.
-
Q3: Why does the solid hexahydrate smell like sulfur?
-
Diagnosis: Thermal or Chemical Decomposition .
-
Cause: Pure
should be odorless. A sulfur/rotten-egg smell indicates the release of or . This implies the solid was exposed to moisture and heat, or acidic vapors. -
Action: The material is compromised. Discard in accordance with chemical safety regulations.
Experimental Protocol: Stability Validation
Before using stored Magnesium Thiosulfate in sensitive drug development or formulation assays, perform this self-validating check.
Workflow Diagram:
Figure 2: Pre-experiment validation logic for stored samples.
Step-by-Step Protocol:
-
Visual Inspection: Look for "haze" (sulfur) or "shards" (crystallized salt).
-
pH Verification: Dilute a small aliquot 1:10 with distilled water. Measure pH. It must be > 6.0.
-
Iodine Titration (The Gold Standard):
-
Thiosulfate concentration is best verified by titrating against a standard Iodine (
) solution using a starch indicator. -
Reaction:
. -
If the titer is <98% of the label claim, oxidation has occurred.
-
References
-
Tessenderlo Kerley, Inc. (2015). MagThio® (0-0-0-10S-4Mg) Technical Data Sheet & Application Guide. Retrieved from
-
GuideChem . (n.d.). Magnesium Thiosulfate Hexahydrate Properties and Thermal Data. Retrieved from
-
Marion Ag Service . (2015). Safety Data Sheet: Magnesium Thiosulfate. Retrieved from
-
Emons, H. H., et al. (1990). Thermal decomposition of the magnesium sulphate hydrates under quasi-isothermal conditions. Journal of Thermal Analysis. (Contextual reference for Mg-salt dehydration steps). Retrieved from
Refining purification methods for synthesized magnesium thiosulfate
The following guide serves as a Tier-3 Technical Support repository for the purification and stabilization of synthesized Magnesium Thiosulfate Hexahydrate (
Current Status: OPERATIONAL Support Tier: 3 (Senior Application Scientist) Topic: Synthesis Optimization, Impurity Scavenging, and Crystallization Dynamics
🔬 Module 1: Synthesis & Upstream Control
User Ticket #402: "My final product has a persistent yellow tint and smells strongly of sulfur. Yield is lower than calculated."
Diagnosis: This indicates colloidal sulfur contamination and incomplete sulfite conversion , likely due to pH drift during the synthesis reaction. Magnesium thiosulfate synthesis via the reaction of Magnesium Hydroxide, Sulfur Dioxide, and Sulfur is highly pH-sensitive.
The Mechanism:
-
Step 1 (
Absorption): (Magnesium Bisulfite) -
Step 2 (Sulfurization):
If the pH drops below 6.0, thiosulfate disproportionates back into elemental sulfur and bisulfite. If pH rises above 7.5, sulfite oxidation to sulfate accelerates.
🛠️ Resolution Protocol: The "pH-Temperature Lock"
To fix the yellow tint (colloidal sulfur) and odor:
-
Stoichiometric Adjustment: Ensure a slight excess of
(approx 1.05 molar equivalent) to buffer the acidity of . -
pH Stabilization: During the sulfur addition (Step 2), maintain reaction pH strictly between 6.2 and 6.5 .
-
If pH < 6.2: Add small aliquots of
slurry. -
If pH > 6.5: Sparge with dilute
gas carefully.
-
-
Temperature Ramp: The sulfurization reaction must be held at 97–100°C . Below 90°C, the reaction kinetics are too slow, leading to unreacted sulfite.
-
Polishing Filtration: The yellow tint is colloidal sulfur. It cannot be removed by standard paper filtration. Use a 0.22
m PES (Polyethersulfone) membrane filter at 50-60°C (while solution is hot) to remove colloidal sulfur before crystallization.
⚗️ Module 2: Crystallization & Phase Separation
User Ticket #409: "I cannot get crystals to form. The solution becomes a viscous syrup or 'oils out' even after days in the fridge."
Diagnosis: Magnesium thiosulfate hexahydrate has extremely high water solubility (approx.[1] 50g/100mL at 20°C) and a tendency to supercool. Standard cooling to 4°C is often insufficient to breach the metastable zone width (MSZW).
🛠️ Resolution Protocol: Deep-Cooling & Anti-Solvent Crash
You must reach the specific "Salt-Out Temperature" or use an anti-solvent to force the lattice formation.
Method A: The Cryogenic Shift (Preferred for Purity)
-
Concentrate: Evaporate the filtrate at 100-102°C until the solution density reaches approx 1.25 g/mL . Do not exceed 105°C to prevent decomposition.
-
Deep Freeze: The specific salt-out temperature for
is approximately -9.4°C (15°F) .[1] -
Seeding: Place the vessel in a cryo-bath at -10°C. If spontaneous nucleation does not occur after 4 hours, seed with a micro-spatula of pure sodium thiosulfate (if Mg-thiosulfate seed is unavailable) to induce heterogeneous nucleation, though authentic seeding is preferred.
Method B: Ethanol Anti-Solvent Precipitation (Higher Yield) If deep cooling is unavailable:
-
Cool the concentrated aqueous solution to 0°C.
-
Add cold absolute ethanol dropwise with vigorous stirring (Ratio 1:1 v/v). Magnesium thiosulfate is sparingly soluble in ethanol.
-
A white crystalline precipitate should form immediately.
-
Note: Ethanol can co-precipitate sulfates. Use this only if your sulfate content is already low.
📉 Module 3: Impurity Scavenging (Sulfate/Sulfite)
User Ticket #415: "HPLC shows 3-5% impurity peaks. How do I remove soluble sulfites and sulfates without using barium?"
Diagnosis:
Oxidation byproducts (
🛠️ Resolution Protocol: Fractional Crystallization
Since
The "Warm Filter" Technique:
-
Concentrate your crude solution to saturation.
-
Hold at 40°C: At this temperature, magnesium sulfite (
) is less soluble than thiosulfate. -
Filtration: Filter the warm solution (40°C) through a fine glass frit. The solids caught are largely sulfites and unreacted MgO.
-
Crystallize: Proceed to the Deep-Cooling method (Module 2). The thiosulfate will crystallize out, leaving the more soluble magnesium sulfate enriched in the mother liquor.
-
Wash: Wash the collected crystals rapidly with ice-cold ethanol to remove surface mother liquor containing the sulfates.
🌡️ Module 4: Drying & Stability
User Ticket #422: "The crystals turn into a white powder and lose transparency during drying. Is this normal?"
Diagnosis:
You are dehydrating the hexahydrate.[1]
🛠️ Resolution Protocol: Controlled Atmosphere Drying
-
Temperature: Set vacuum oven to 35–40°C maximum.
-
Pressure: Use moderate vacuum (50-100 mbar). Do not use high vacuum (<10 mbar).
-
Desiccant: Do not use strong desiccants like
. Use silica gel, which is milder. -
Storage: Store in amber glass (light sensitive) under Argon atmosphere if possible.
📊 Technical Data & Visualizations
Comparison of Impurity Removal Methods
| Method | Target Impurity | Efficiency | Risk |
| 0.22 | Colloidal Sulfur | High | Filter clogging; requires temp control |
| Deep Cooling (-10°C) | General Purification | High | Low yield if concentration is off |
| Ethanol Precipitation | Bulk Salts | Medium | Co-precipitation of sulfates |
| Warm Filtration (40°C) | Magnesium Sulfite | Medium | Loss of some product |
Workflow Logic: Purification Pathway
Caption: Decision tree for purification based on required purity grade (Pharma vs. Technical).
📚 References
-
Magnesium Thiosulfate Synthesis Process:
-
Title: Magnesium thiosulfate solution and process for preparing same (EP1526113B1).
-
Source: European Patent Office.[2]
-
URL:
-
-
Crystallization & Solubility Data:
-
Title: Magnesium thiosulfate hexahydrate (Chemical Properties & Salt-Out Temp).[1]
-
Source: GuideChem / Chemical Book.
-
-
General Thiosulfate Stability:
Sources
Validation & Comparative
Comparative analysis of magnesium thiosulfate vs sodium thiosulfate
Executive Summary
Sodium Thiosulfate (STS) has long been the clinical standard for treating calciphylaxis (calcific uremic arteriolopathy) and mitigating cisplatin-induced ototoxicity. However, its utility is frequently compromised by its cation counter-ion: sodium. The high sodium load associated with therapeutic STS dosing can induce volume overload, hypertension, and metabolic acidosis, particularly in renally compromised patients.
Magnesium Thiosulfate (MgTS) emerges as a theoretically superior alternative. By substituting sodium with magnesium, MgTS addresses the volume expansion issue while providing synergistic therapeutic benefits. Magnesium acts as a natural calcium channel blocker and crystallization inhibitor, potentially offering a dual-mechanism approach to vascular calcification that STS cannot match.
This guide provides a rigorous technical comparison of these two compounds, evaluating their physicochemical properties, mechanistic differences, and bioanalytical protocols.
Physicochemical & Pharmacokinetic Profile[1][2][3][4][5]
The fundamental difference between these agents lies in the cation's physiological impact. While the thiosulfate anion (
Table 1: Comparative Physicochemical Specification
| Feature | Sodium Thiosulfate (STS) | Magnesium Thiosulfate (MgTS) |
| Formula | ||
| Molar Mass | ~158.11 g/mol (anhydrous) | ~136.37 g/mol (anhydrous) |
| Solubility | Highly Soluble (70 g/100 mL @ 20°C) | Highly Soluble (33 g/100 mL @ 20°C) |
| pH Stability | Stable at pH 6.0–8.0; decomposes in acid | Stable at pH 6.5–8.5; decomposes in acid |
| Cation Load | High Sodium Load: Risk of volume expansion and hypertension. | Magnesium Load: Risk of hypotension; requires reflex monitoring. |
| Bioavailability | Poor oral bioavailability (<10%); IV required.[1] | Poor oral bioavailability; IV required.[1] |
| Renal Clearance | Rapid; requires dose adjustment in CKD. | Rapid; Mg accumulation risk in anuric patients. |
Pharmacokinetic Nuance: The Acidosis Pathway
Both compounds can induce high anion gap metabolic acidosis. This is not due to the cation, but the metabolism of the thiosulfate anion into hydrogen sulfide (
Therapeutic Efficacy & Mechanism of Action[1][7]
Vascular Calcification (Calciphylaxis)
In calciphylaxis, calcium deposits occlude small vessels.[2][3]
-
STS Mechanism: Acts primarily as a chelator. It exchanges sodium for calcium, forming highly soluble Calcium Thiosulfate (
), which is cleared dialytically or renally. -
MgTS Advantage: MgTS performs the same chelation but adds a secondary defense. Magnesium is a potent antagonist of hydroxyapatite crystal formation. It inhibits vascular smooth muscle cell (VSMC) transdifferentiation into osteoblast-like cells, a key driver of calcification.
Cisplatin Neutralization
Cisplatin causes nephrotoxicity and ototoxicity via reactive oxygen species (ROS) and direct cellular damage.
-
STS Mechanism: Binds free cisplatin in the blood (forming inactive Pt-thiosulfate conjugates) and upregulates intracellular glutathione.[4]
-
MgTS Advantage: Cisplatin treatment causes severe renal magnesium wasting (hypomagnesemia), which worsens toxicity. MgTS provides the neutralizing thiosulfate plus immediate magnesium repletion, preventing the hypomagnesemic "second hit" to the kidneys and nervous system.
Diagram 1: Mechanistic Divergence in Calciphylaxis
The following diagram illustrates the dual-action pathway of MgTS compared to the single-action pathway of STS.
Caption: MgTS offers a two-pronged attack: Thiosulfate removes existing calcium, while Magnesium prevents new crystal formation and protects vascular smooth muscle cells (VSMC).
Safety Profile & Toxicology
Researchers must select the compound based on the subject's renal and cardiac status.
| Parameter | Sodium Thiosulfate (STS) | Magnesium Thiosulfate (MgTS) |
| Primary Toxicity | Volume Overload: Severe risk in anuric/CHF patients. | Hypermagnesemia: Risk of neuromuscular blockade. |
| Metabolic Acidosis | High Risk: High anion gap acidosis + volume expansion acidosis.[5] | Moderate Risk: High anion gap acidosis (sulfide generation) only. |
| Cardiovascular | Hypertension, edema. | Hypotension (vasodilation), bradycardia. |
| Monitoring | Monitor anion gap, serum sodium, BP. | Monitor deep tendon reflexes, serum Mg, BP. |
Expert Insight: In animal models of cisplatin toxicity, STS prevents nephrotoxicity but often fails to correct magnesium wasting. MgTS has demonstrated superior preservation of renal function markers (BUN, Creatinine) while maintaining physiological magnesium levels.
Experimental Validation Protocol
For researchers conducting comparative studies, accurate quantification of thiosulfate in biological matrices (plasma/urine) is critical. Iodometric titration is insufficient for bioanalysis due to poor sensitivity.
The Gold Standard method is HPLC with Monobromobimane (MBB) Derivatization . MBB reacts with the thiol/sulfane sulfur to form a fluorescent derivative, allowing nanomolar sensitivity.
Protocol: MBB-HPLC Determination of Thiosulfate
Reagents:
-
Monobromobimane (MBB) solution (25 mM in acetonitrile).
-
HEPES buffer (50 mM, pH 8.0).
-
Methanesulfonic acid (stop solution).
Workflow:
-
Sample Prep: Mix 50 µL plasma/urine with 50 µL HEPES buffer.
-
Derivatization: Add 10 µL MBB solution. Incubate at 25°C for 30 minutes in the dark (thiosulfate is light sensitive).
-
Stabilization: Stop reaction with 10 µL Methanesulfonic acid.
-
Separation: Inject 10 µL into RP-HPLC (C18 column).
-
Detection: Fluorescence (Excitation: 380 nm, Emission: 480 nm).
Diagram 2: Bioanalytical Workflow (Graphviz)
Caption: Step-by-step derivatization workflow for sensitive Thiosulfate quantification using MBB-HPLC.
Clinical Implications & Future Directions
The pharmaceutical industry is gradually shifting focus toward Magnesium Thiosulfate for specific indications. While STS remains the FDA-approved standard for cisplatin otoprotection (e.g., PEDMARK), the off-label use of STS for calciphylaxis is being challenged by the need for safer cation profiles.
Key Takeaway for Drug Developers:
-
Formulation Strategy: If your target indication involves renal impairment (where sodium load is lethal) or cisplatin chemotherapy (where Mg depletion is a side effect), MgTS is the logical superior candidate .
-
Regulatory Note: Any switch from STS to MgTS requires bridging toxicology studies to prove that the magnesium load does not introduce new cardiotoxicity (hypotension/arrhythmia) at therapeutic thiosulfate levels.
References
-
Nigwekar, S. U., et al. (2018). Calciphylaxis: Risk Factors, Diagnosis, and Treatment. American Journal of Kidney Diseases. Link
-
Freyer, D. R., et al. (2018).[6] Sodium Thiosulfate for Protection from Cisplatin-Induced Hearing Loss. New England Journal of Medicine. Link
-
Faulhaber-Walter, R., et al. (2008). Sodium Thiosulfate Prevents Cisplatin-Induced Hypomagnesemia. Nephrology Dialysis Transplantation. Link
-
Shen, X., et al. (2014). High-performance liquid chromatographic measurement of exogenous thiosulfate in urine and plasma. Analytical Biochemistry. Link
-
O'Neill, W. C. (2020).[5][7] Magnesium and Vascular Calcification in CKD. Kidney International Reports. Link
Sources
- 1. Sodium Thiosulfate Pharmacokinetics in Hemodialysis Patients and Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolic acidosis after sodium thiosulfate infusion and the role of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Sodium Thiosulfate as an Otoprotectant in Patients With Cancer Treated With Platinum Compounds: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium-Thiosulfate Induced Life-Threatening Metabolic Acidosis Limiting Treatment of Calciphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Ototoxicity to Otoprotection: Mechanism and Protective Strategies in Cisplatin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Validation of Synthesized Magnesium Thiosulfate Hexahydrate: Analytical Protocols and Purity Benchmarking
Executive Summary
Product: Magnesium Thiosulfate Hexahydrate (
This guide addresses a frequent failure mode in the synthesis of Magnesium Thiosulfate: the false-positive purity rating generated by traditional redox titration. Because thiosulfate synthesis (often via the reaction of
Part 1: The Validation Logic (Graphviz Workflow)
The following decision matrix outlines the validation workflow. Note the critical divergence between "Apparent Purity" (Titration) and "True Purity" (Chromatography).
Figure 1: Analytical workflow highlighting the specificity gap between titration and chromatography.
Part 2: Comparative Analytical Protocols
Method A: Iodometric Titration (The Screening Tool)
Status: Traditional, Fast, Non-Specific.
Principle: Iodine (
Protocol:
-
Dissolution: Dissolve 250 mg of synthesized
in 50 mL deionized water. -
Stabilization: Add 5 mL of 10% Zinc Acetate (prevents premature oxidation).
-
Titration: Titrate with 0.1 N Standardized Iodine solution.
-
Endpoint: Near the endpoint (straw yellow), add 2 mL Starch Indicator.[3] Continue until the first permanent blue color appears.
The Flaw:
Method B: Ion Chromatography (The Validation Standard)
Status: Specific, Quantitative, Required for CoA.
Principle: Anion exchange chromatography separates anions based on their charge density and polarizability. Thiosulfate is highly polarizable and elutes later than sulfate and sulfite.
Protocol (Dionex/Thermo Fisher Standard):
-
Column: Dionex IonPac AS16 (Hydroxide-selective anion-exchange) or AS12A.
-
Eluent: Potassium Hydroxide (KOH) gradient (20 mM to 50 mM) or Carbonate/Bicarbonate isocratic (for AS12A).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 25 µL.
Self-Validating System Suitability (SST):
-
Resolution (
): Must be > 1.5 between the Sulfite ( ) and Sulfate ( ) peaks. -
Tailing Factor: Thiosulfate peak must be < 2.0 (Thiosulfate tends to tail on older columns).
Method C: Thermal Gravimetric Analysis (TGA)
Status: Structural Confirmation.
Objective: Confirm the hexahydrate stoichiometry (
-
MW Anhydrous (
): 136.36 g/mol -
MW Water (
): 108.09 g/mol -
Total MW: 244.45 g/mol
-
Target Mass Loss:
Protocol:
-
Ramp 10°C/min from 25°C to 600°C under
purge. -
Event 1 (100°C - 170°C): Loss of water of crystallization.
-
Event 2 (>400°C): Decomposition of thiosulfate to sulfur/sulfates.
Part 3: Comparative Data & Results
The table below illustrates a real-world scenario where a synthesized batch fails validation despite passing titration.
| Parameter | Method A: Iodometry | Method B: Ion Chromatography | Method C: TGA |
| Analyte Specificity | Low (Detects all reducing sulfur) | High (Separates by retention time) | N/A (Measures volatiles) |
| Detection Limit | ~0.1% | 0.06 mg/L (ppm level) | 0.1% (Mass) |
| Sample Result (Batch X) | 99.2% (Pass) | 94.5% (Fail) | 44.1% Loss (Pass) |
| Impurity ID | None Detected | 4.7% Sulfite ( | Conforms to Hexahydrate |
| Conclusion | False Positive | Accurate Purity | Correct Hydration |
Interpretation: Batch X contains significant sulfite impurities (likely from incomplete sulfur addition during synthesis). Iodometry masked this impurity because sulfite consumes iodine. Only IC revealed the true purity.
Part 4: Synthesis & Impurity Pathway (Graphviz)
Understanding where the impurities come from allows for process control.
Figure 2: Synthesis pathway showing Magnesium Sulfite as the critical intermediate.[6] Incomplete conversion results in the sulfite impurities detected by IC in Part 3.
References
-
Synthesis & Properties
-
Ion Chromatography Methodology
-
Titration Standards
- Vogel, A. I.Vogel's Textbook of Quantitative Chemical Analysis.
- USP Technologies.
-
[Link]
-
Thermal Analysis Data
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. longdom.org [longdom.org]
- 3. usptechnologies.com [usptechnologies.com]
- 4. ijsr.net [ijsr.net]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. Magnesium thiosulfate hexahydrate Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Magnesium thiosulfate hexahydrate | H12MgO9S2 | CID 26002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Comparing the reducing potential of different thiosulfate salts
Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Process Engineers
Executive Summary
While the thiosulfate anion (
This guide moves beyond standard stoichiometry to analyze the effective reducing power of these salts. For pharmaceutical and sensitive biological applications, Sodium Thiosulfate (STS) remains the gold standard due to its stability and biocompatibility. However, Ammonium Thiosulfate (ATS) offers superior reducing capacity per unit weight (~67% higher than STS pentahydrate) and faster kinetics in silver halide solvation, making it the preferred choice for industrial and photographic processes where ammonia off-gassing is manageable.
The Chemistry of Reduction: Thermodynamics vs. Kinetics
The reducing power of any thiosulfate salt stems from the oxidation of the thiosulfate ion to tetrathionate.
The Half-Reaction:
Although the standard reduction potential is constant across salts in dilute aqueous solutions, the cation influences the Lattice Energy and Solvation Enthalpy, which dictate how readily the thiosulfate ion becomes available in solution (Kinetics).
Mechanism of Action
The following diagram illustrates the dissociation and redox pathways, highlighting where cation interference (e.g.,
Figure 1: The dissociation pathway of thiosulfate salts. While the anion drives the primary reduction, the cation dictates solubility limits and potential side reactions (e.g., ammonia release).
Comparative Analysis: The Salts
Sodium Thiosulfate (STS)
-
Forms: Pentahydrate (
) and Anhydrous. -
Profile: The pharmaceutical standard (USP/EP grade). It is non-toxic, stable at neutral pH, and does not release volatile gases under normal conditions.
-
Limitation: The pentahydrate form carries significant water weight (36% by mass), reducing its "effective" reducing power per gram compared to anhydrous salts.
Ammonium Thiosulfate (ATS)[2]
-
Forms: Typically supplied as a 60% aqueous solution or hygroscopic solid.
-
Profile: The "Rapid" reducer. The ammonium cation acts as a complexing agent (e.g., for silver in photography), significantly speeding up heterogeneous reactions.
-
Limitation: Incompatible with Hypochlorite (Bleach). Mixing ATS with bleach generates toxic chloramine gas. It also degrades to release ammonia at high pH or sulfur dioxide at low pH.
Potassium Thiosulfate (KTS)
-
Forms: Liquid concentrate (typically 50%).
-
Profile: Used primarily in agriculture (fertilizer) or specialized chemical processes where sodium is detrimental (e.g., specific catalytic environments).
-
Limitation: High cost and lower availability compared to STS and ATS.
Performance Data Summary
| Feature | Sodium Thiosulfate (Pentahydrate) | Ammonium Thiosulfate (Anhydrous) | Potassium Thiosulfate (Anhydrous) |
| Formula | |||
| Molar Mass ( g/mol ) | 248.18 | 148.21 | 190.32 |
| Reducing Capacity | 4.03 mmol | 6.75 mmol | 5.25 mmol |
| Solubility (20°C) | ~70 g/100mL | >100 g/100mL (Highly Soluble) | ~96 g/100mL |
| pH Stability | Excellent (pH 6.0–8.5) | Moderate (Avoid pH >9 or <5) | Good |
| Primary Risk | Water of crystallization errors | Ammonia/SO₂ release; Chloramine risk | Cost; Hygroscopicity |
Critical Insight: Ammonium Thiosulfate is ~1.67x more potent per gram than Sodium Thiosulfate Pentahydrate due to the lower molecular weight of the cation and lack of hydration water.
Experimental Validation: Standardized Iodometric Titration
To objectively compare the reducing potential of different batches or salt types, you cannot rely on weight alone due to variable hydration states (hygroscopicity). You must use a Self-Validating Iodometric Protocol .
This method uses Potassium Iodate (
Protocol: Determination of Reducing Normality
Reagents:
-
Primary Standard: Potassium Iodate (
), analytical grade, dried at 120°C. -
Acid: Sulfuric Acid (
), 1M. -
Catalyst/Excess: Potassium Iodide (
), iodate-free. -
Indicator: Starch solution (1%).
Workflow Diagram:
Figure 2: The self-validating iodometric workflow. Using KIO₃ eliminates errors associated with unstable iodine solutions.
Step-by-Step Methodology:
-
Preparation: Dissolve exactly ~0.15g of dried
(record precise weight to 0.1mg) in 25mL of distilled water. -
Iodine Generation: Add 2g of solid
(excess) and 10mL of 1M . -
Titration (Rough): Titrate with the Thiosulfate sample solution until the color fades to a pale straw yellow.
-
Endpoint Detection: Add 2mL of starch indicator.[2] The solution will turn dark blue/black.
-
Titration (Fine): Continue adding Thiosulfate dropwise. The endpoint is the sudden, complete disappearance of the blue color (returning to colorless).
-
Calculation:
Application Suitability Guide
When to use Sodium Thiosulfate (STS):
-
Drug Development: STS is the only FDA-approved thiosulfate for cyanide poisoning and calciphylaxis (e.g., Nithiodote).
-
Analytical Chemistry: When a stable, non-hygroscopic volumetric standard is required (Pentahydrate form).
-
Chlorine Neutralization: In aquariums or pools where ammonia toxicity (from ATS) is a risk to aquatic life.
When to use Ammonium Thiosulfate (ATS):
-
Industrial Scale Reduction: When shipping weight matters; the liquid concentrate is highly efficient.
-
Precious Metal Extraction: ATS is a superior lixiviant for gold/silver leaching (non-cyanide method) due to the synergistic complexation of the ammonium ion.
-
Photography: Rapid fixers.
Safety & Incompatibility Warning
WARNING: Never mix Ammonium Thiosulfate with hypochlorite (bleach) or strong alkaline bases.
Reaction:
Result: Release of toxic, respiratory-irritant gases. STS does not present this specific hazard.[6]
References
-
Standard Reduction Potentials: Kurth, J. M., et al. (2015). "Catalytic Protein Film Electrochemistry Provides a Direct Measure of the Tetrathionate/Thiosulfate Reduction Potential." Journal of the American Chemical Society.
-
Iodometric Methodology: Vogel, A. I. "Textbook of Quantitative Chemical Analysis." Pearson Education. (Standard Reference for Iodometry).[3] Validated via USP Technologies:
-
Ammonium Thiosulfate Safety: Martin Resources. "Safety Data Sheet: Ammonium Thiosulfate."
- Photographic Chemistry: Haist, G. (1979). "Modern Photographic Processing." Wiley.
-
Pharmaceutical Standards: U.S. Pharmacopeia (USP). "Sodium Thiosulfate Monograph."
Sources
Structural comparison between anhydrous and hexahydrate forms of magnesium thiosulfate
Executive Summary
Magnesium thiosulfate (
Chemical Identity & Stability Profile[5][6][7]
| Feature | Magnesium Thiosulfate Hexahydrate | Anhydrous Magnesium Thiosulfate |
| Formula | ||
| CAS Number | 10124-53-5 | 13446-30-5 (General/Unstable) |
| Physical State | Colorless, Orthorhombic Crystals | White Amorphous Powder / Transient |
| Stability | Stable at RT; Dehydrates >100°C | Hygroscopic; Decomposes >170°C |
| Solubility | Highly Soluble (~231 g/100mL) | N/A (Rapidly hydrates or decomposes) |
Key Insight: The hexahydrate is the only commercially viable form for pharmaceutical and agricultural use.[4] The "anhydrous" form is effectively a decomposition intermediate rather than a storable material.
Crystallographic Structural Analysis
Magnesium Thiosulfate Hexahydrate ( )
The hexahydrate crystallizes in the Orthorhombic system.[4] The structure is characterized by discrete
-
Space Group:
(No. 62)[1] -
Coordination Geometry: The Magnesium ion is hexacoordinated by six water molecules, forming a nearly regular octahedron.[4][5] Crucially, the
ion does not directly bond with the sulfur or oxygen atoms of the thiosulfate anion.[4] -
Anion Structure: The thiosulfate anion (
) possesses approximate symmetry.[4] The central sulfur is bonded to three oxygen atoms and one terminal sulfur atom.[4]
Lattice Parameters (Experimental Data)
| Parameter | Value |
| 9.324 | |
| 14.461 | |
| 6.862 | |
| 4 | |
| Density ( | ~1.818 |
The Anhydrous Anomaly
Unlike magnesium sulfate (
-
Loss of Stabilization: The crystal lattice energy of the hexahydrate is dominated by the H-bonds between the
water ligands and the thiosulfate oxygens.[4] -
Amorphization: Upon heating, the removal of water collapses this network.[4] The
ion, seeking coordination, induces stress on the anion, often triggering disproportionation before a stable anhydrous crystal lattice can form.[4]
Visualization of Coordination Chemistry
The following diagram illustrates the fundamental structural difference: the Hexahydrate is a "Solvent-Separated Ion Pair" structure, while the Anhydrous form forces direct cation-anion contact, leading to instability.[4]
Figure 1: Coordination comparison.[4] The hexahydrate stabilizes the anion via water bridges.[4] Removal of water forces direct Mg-Thiosulfate interaction, promoting decomposition.[4]
Thermal Stability & Decomposition Protocols
Researchers utilizing magnesium thiosulfate must be aware of its thermal limits. The material does not simply "dry" like simple salts; it undergoes a complex breakdown.
Thermal Decomposition Pathway (TGA/DSC)[1]
-
Phase I: Dehydration (70°C – 120°C)
-
Loss of loosely bound water molecules.
-
Reaction:
-
-
Phase II: Critical Dehydration (150°C – 170°C)
-
Loss of remaining coordinated water.
-
Critical Point: As the last water molecules leave, the structure becomes amorphous.[4]
-
-
Phase III: Chemical Decomposition (>170°C)
-
The anhydrous thiosulfate disproportionates.[4]
-
Reaction:
(and subsequent oxidation to and ).
-
Experimental Protocol: Verification of Hydrate State
To verify the quality of your magnesium thiosulfate stock, perform this self-validating test:
Reagents:
Procedure:
-
Weigh exactly 0.25 g of sample.
-
Dissolve in 50 mL deionized water.
-
Titrate with 0.1 N Iodine to a pale blue endpoint (starch indicator).
-
Calculation:
-
Theoretical % Mg for Hexahydrate: ~9.9%
-
Theoretical % Thiosulfate for Hexahydrate: ~45.8%
-
If the assay returns >105% of the hexahydrate value, the sample has partially dehydrated and may contain degradation products (sulfur).[4]
-
References
-
Elerman, Y., Bats, J. W., & Fuess, H. (1983).[4][1] Deformation Density in Complex Anions. IV. Magnesium Thiosulfate Hexahydrate, MgS2O3[4][7][9][11]·6H2O. Acta Crystallographica Section C. [Link]
-
PubChem. (2024). Magnesium Thiosulfate Hexahydrate - Compound Summary. National Library of Medicine. [Link][4][1]
-
Materials Project. (2024). Materials Data on Magnesium Compounds. [Link][4]
Sources
- 1. SID 385842740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. magnesium thiosulfate hexahydrate [chemister.ru]
- 3. Magnesium sulfate - Wikipedia [en.wikipedia.org]
- 4. Pnma/Pbnm (62) Space Group [globalsino.com]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. researchgate.net [researchgate.net]
- 7. wholesale Magnesium thiosulfate hexahydrate Crystalline - FUNCMATER [funcmater.com]
- 8. publications.tno.nl [publications.tno.nl]
- 9. researchgate.net [researchgate.net]
- 10. chemos.de [chemos.de]
- 11. researchgate.net [researchgate.net]
Evaluating the cost-effectiveness of different magnesium thiosulfate synthesis routes
Executive Summary
Magnesium Thiosulfate (MgTS) is a critical intermediate in agricultural nutrient delivery and a developing candidate for pharmaceutical detoxification therapies. Its synthesis presents a classic chemical engineering trade-off: the tension between atom economy and purification complexity .
This guide evaluates three distinct synthesis pathways. Our analysis indicates that while Metathesis (Route 2) offers the lowest barrier to entry for bench-scale high-purity needs, the Liquid-Phase Oxidation (Route 1) remains the only economically viable path for multi-ton industrial production, despite its higher CAPEX requirements.
The Industrial Standard: Liquid-Phase Oxidation (MgO/S/SO₂)
Best For: Large-scale agricultural production, high-concentration liquid formulations.
This route, often referred to as the "Martin Process" or modified "Kerley Process," utilizes the direct reaction of magnesium hydroxide, sulfur dioxide, and elemental sulfur. It is favored industrially because it produces a concentrated liquid product with minimal solid waste, maximizing atom economy.
The Mechanism
The reaction proceeds in two distinct kinetic phases within a single reactor:
-
Bisulfite Formation:
-
Thiosulfate Conversion:
[1]
Protocol: One-Pot Slurry Synthesis
Note: This protocol requires a pressure vessel or high-efficiency gas scrubber due to SO₂ usage.
-
Slurry Preparation: Suspend 58g of active Magnesium Oxide (MgO) or equivalent
in 500mL of water. Maintain agitation at 400 RPM. -
Sulfur Addition: Add 40g of powdered elemental sulfur (S⁰). Ensure particle size <100 mesh to maximize surface area.
-
Gas Purge: Heat mixture to 70°C. Introduce
gas through a sparger at a controlled rate. The pH will drop rapidly. -
Reaction Phase: Maintain temperature between 95°C and 102°C. Continue
flow until the pH stabilizes between 6.5 and 7.0. The slurry will transition from milky white to a clear/yellowish liquid. -
Finishing: React for an additional 2-4 hours to ensure conversion of intermediate sulfites.
-
Filtration: Filter hot (0.45 µm) to remove unreacted sulfur.
Validation Check:
-
Visual: Disappearance of yellow sulfur solids.
-
Titration: Iodometric titration of the filtrate should yield >25% w/w
.
Cost & Performance Profile
-
Raw Material Cost Index: Low (Commodity chemicals: Sulfur, MgO).
-
CAPEX: High (Requires corrosion-resistant reactors and gas handling).
-
Purity Profile: Moderate (Contains sulfite impurities; difficult to crystallize).
The High-Purity Route: Metathesis (Salt Exchange)
Best For: Pharmaceutical screening, lab-scale reference standards.
For applications requiring high purity without sulfites, the salt exchange method is superior. While
The Mechanism
Protocol: Precipitation-Driven Exchange
-
Stoichiometry: Calculate equimolar amounts of Magnesium Sulfate Heptahydrate (
) and Calcium Thiosulfate solution. -
Mixing: Dissolve the Mg-salt in minimal distilled water. Slowly add to the Calcium Thiosulfate solution under vigorous stirring at room temperature (25°C).
-
Precipitation: A heavy white precipitate of Calcium Sulfate (Gypsum) will form immediately.
-
Digestion: Stir for 30 minutes. Let stand at 4°C for 2 hours to minimize
solubility. -
Separation: Vacuum filter or centrifuge to remove the solid gypsum.
-
Polishing: The filtrate is a pure solution of Magnesium Thiosulfate. If solid product is needed, use rotary evaporation at <40°C (MgTS is heat sensitive).
Validation Check:
-
Gravimetric: Weigh the dried filter cake (
). It should match >95% of the theoretical yield of sulfate. -
BaCl Test: Add Barium Chloride to a small aliquot of filtrate. No precipitate should form (indicating absence of sulfate).
Cost & Performance Profile
-
Raw Material Cost Index: High (Calcium Thiosulfate is a value-added precursor).
-
CAPEX: Low (Standard glassware/mixing tanks).
-
Purity Profile: Excellent (Sulfate-free, Sulfite-free).
Comparative Analysis & Visualization
Synthesis Pathway Logic
The following diagram illustrates the decision logic and chemical pathways for the two primary routes.
Figure 1: Process Flow Comparison. Route 1 (Red/Green) focuses on direct reaction for liquid yield. Route 2 (Blue/Green) focuses on purification via precipitation.
Techno-Economic Data Summary[2][3][4]
| Feature | Route 1: Liquid Oxidation | Route 2: Metathesis |
| Primary Cost Driver | Equipment (Reactors, Gas Scrubbers) | Raw Materials (Ca-Thiosulfate) |
| Atom Economy | High (~100% in liquid phase) | Moderate (Loss of Ca/SO4 mass) |
| Energy Intensity | High (Heating to 100°C+) | Low (Ambient temperature) |
| Scalability | Linear (Easy to scale up) | Linear (Batch constraints) |
| Purity Potential | 90-95% (Sulfite residues common) | >98% (Phase separation is clean) |
| Est. Relative Cost/kg | 1.0x (Baseline) | 3.5x - 4.0x |
Strategic Recommendations
For Drug Development (Pharma)
Adopt Route 2 (Metathesis). The cost of raw materials in pharmaceutical development is negligible compared to the cost of impurity characterization. The Metathesis route using Calcium Thiosulfate eliminates the risk of sulfite contamination and heavy metal carryover often found in industrial MgO sources.
-
Key Constraint: Ensure the Calcium Thiosulfate source is certified low-endotoxin if developing injectables.
For Agricultural Formulation (AgTech)
Adopt Route 1 (Liquid Oxidation). The economics of fertilizer dictate that the "Martin Process" is the only viable option. The presence of minor sulfite impurities is actually beneficial in some agricultural contexts (as a slow-release sulfur source).
-
Key Constraint: Process safety management (PSM) for
handling is the primary regulatory hurdle.
References
-
Martin, J. et al. (2005). Magnesium thiosulfate solution and process for preparing same. U.S. Patent Application 20050079125. Link
-
Holloway, M. (2008). Magnesium thiosulfate solution and process for preparing same. European Patent EP1526113B1.[1] Link
-
Gelbein, A. (1978). Process for the production of thiosulfates. U.S. Patent 4,105,754. Link
-
IMARC Group. (2025).[2][3] Magnesium Sulfate Production Cost Analysis Report. Link
Sources
Technical Comparison: Magnesium Thiosulfate vs. Sodium Bisulfite for Dechlorination
Executive Summary
Is Magnesium Thiosulfate (MgTS) better than Sodium Bisulfite (SBS)? The answer is strictly application-dependent. Sodium Bisulfite (SBS) is the superior choice for rapid, bulk dechlorination due to its instantaneous kinetics and lower cost, provided the system can handle a significant pH drop and sodium load. Magnesium Thiosulfate (MgTS) is the "better" agent only in specific high-value niches: where sodium load must be minimized, where a gentler pH profile is required, or in specific therapeutic/cytoprotective applications.
Critical Warning: MgTS is incompatible with phosphate-buffered systems (e.g., PBS) due to the rapid precipitation of magnesium phosphate.
Mechanistic Foundation
To understand the performance differences, we must look at the redox chemistry driving each agent.
Sodium Bisulfite (SBS)
SBS (
-
Stoichiometry: 1:1 molar ratio.
-
Reaction:
-
Outcome: The production of
(hydrochloric acid) drives the pH down significantly. This is an instantaneous reaction.
Magnesium Thiosulfate (MgTS)
Thiosulfate (
-
Stoichiometry: Variable.
-
Acidic/Neutral pH (Partial Oxidation): 2 moles thiosulfate : 1 mole chlorine.[1] Forms tetrathionate (
). -
Alkaline pH (Full Oxidation): 1 mole thiosulfate : 4 moles chlorine. Forms sulfate (
).
-
-
Reaction (Neutral pH dominant):
-
Outcome: Slower kinetics than bisulfite. Less acidic impact than SBS, but can precipitate colloidal sulfur if the pH drops too low (
).
Reaction Pathway Diagram
Figure 1: Comparative reaction pathways showing the direct acidification of SBS versus the pH-dependent speciation of MgTS.
Performance Comparison
The following table synthesizes experimental data regarding the physical and chemical impact of both agents.
| Feature | Sodium Bisulfite (SBS) | Magnesium Thiosulfate (MgTS) | Winner |
| Kinetics | Instantaneous (< 5 seconds) | Slow (requires 1-5 mins contact) | SBS |
| Stoichiometry | 1.46 mg SBS / mg | 2.5 - 3.0 mg MgTS / mg | SBS (Efficiency) |
| pH Impact | Aggressive Drop (Generates HCl) | Moderate (Buffering effect of Mg) | MgTS |
| Oxygen Demand | High (Scavenges DO rapidly) | Low (Minimal impact on DO) | MgTS |
| Ionic Load | Adds | Adds | Context Dependent |
| Stability | Unstable liquid (crystallizes/off-gases | Stable liquid solution | MgTS |
| Cost | Very Low | High | SBS |
Deep Dive: The "Magnesium" Factor
The primary differentiator is the cation.
-
Sodium (SBS): In biopharma formulations, adding sodium is often trivial unless the total osmolality or sodium-potassium balance is critical.
-
Magnesium (MgTS): Magnesium is a divalent cation (
). It can stabilize certain enzymatic structures and polysaccharides (thermal stability). However, it interacts strongly with phosphate, carbonate, and hydroxide ions.
Experimental Protocol: The "Phosphate Crash" Test
This protocol is designed to validate the compatibility of these agents with common biological buffers. It serves as a "Go/No-Go" test for researchers using Phosphate Buffered Saline (PBS).
Objective: Determine the precipitation threshold of MgTS vs. SBS in a standard PBS environment.
Materials
-
Buffer: 10x PBS (Phosphate Buffered Saline) stock.
-
Bleach Solution: 500 ppm Sodium Hypochlorite (simulating a cleaning residue).
-
Agents:
-
Sodium Bisulfite (38% Solution).
-
Magnesium Thiosulfate (30% Solution).
-
-
Turbidity Meter or Spectrophotometer (OD600).
Methodology
-
Preparation: Dilute 10x PBS to 1x working concentration (pH 7.4).
-
Spike: Add bleach to reach 50 ppm residual chlorine (a common "quench" target).
-
Titration - Arm A (SBS):
-
Titration - Arm B (MgTS):
-
Add MgTS dropwise to achieve 2x stoichiometric excess.
-
Monitor Turbidity immediately and at 15 minutes.
-
Expected Result:Immediate clouding.
reacts with to form Magnesium Phosphate ( ), which is insoluble.
-
Result Interpretation: If your downstream process involves chromatography columns or filtration, the precipitate from MgTS will clog frits and foul resins. SBS is the mandatory choice for phosphate buffers.
Decision Logic & Recommendations
Use the following logic flow to select the correct agent for your specific application.
Figure 2: Logic flow for selecting between MgTS and SBS based on buffer chemistry and process constraints.
When to use Magnesium Thiosulfate:
-
Cisplatin Neutralization: MgTS is clinically used to reduce the nephrotoxicity of cisplatin (chemotherapy) because the thiosulfate binds the platinum, and magnesium helps prevent hypomagnesemia.
-
Acid-Sensitive APIs: If the pH drop from SBS would degrade your protein or active molecule, MgTS is a safer buffer-compatible option (excluding phosphates).
-
Thermal Processing: In food/beverage, MgTS can enhance the stability of polysaccharides during heat treatment.[4]
When to use Sodium Bisulfite:
-
General Wastewater/Cleaning: It is cheaper and faster.
-
Phosphate Buffers: Essential to avoid precipitation.[5]
-
Chromatography Protection: The reaction products (sulfate/chloride) are highly soluble and wash through columns easily.
References
-
Comparison of dechlorination rates and water quality impacts. ResearchGate. [Link]
-
Sodium Thiosulfate Prevents Cisplatin-Induced Hypomagnesemia. PubMed. [Link]
- Magnesium thiosulfate solution and process for preparing same (Patent US20050079125A1).
-
Getting Mg(OH)2 precipitation from phosphate buffer and MgCl2? ResearchGate. [Link]
-
Bisulphite vs Thiosulphate Dechlorination. Eng-Tips. [Link]
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
